3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZNDCBLFJOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396855 | |
| Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603097-44-5 | |
| Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the currently available chemical and physical properties of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. Due to the limited publicly accessible data, this document highlights the existing information while underscoring significant gaps in the experimental data for this specific compound. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, acknowledging that further experimental investigation is necessary to fully characterize this molecule.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name 2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold.[1][2] This class of compounds is of interest in medicinal chemistry due to the diverse biological activities exhibited by related structures.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |
| Molecular Weight | 205.21 g/mol | [2] |
| CAS Number | 603097-44-5 | [2] |
| PubChem CID | 3818907 | [1] |
Table 2: Predicted and Unverified Physical Properties
| Property | Value | Notes |
| Melting Point | Not available | Experimental data is lacking. |
| Boiling Point | Not available | Experimental data is lacking. |
| Solubility | Not available | Experimental data is lacking. |
| pKa | Not available | Experimental data is lacking. |
Spectroscopic Data
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available literature. However, general synthetic strategies for related 3,4-dihydroisoquinolin-1(2H)-one derivatives often involve multi-step reactions. One common approach is the Castagnoli–Cushman reaction, which has been used to synthesize a variety of derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
Further research is needed to develop and validate a synthetic route and purification protocol for this specific compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The "Protein Degrader Building Blocks" product family designation from one supplier suggests a potential application in the field of targeted protein degradation, but this is not substantiated by published research.[2]
The lack of biological data represents a significant knowledge gap and an area for future research.
Logical Relationships and Workflows
Given the absence of experimental data on synthesis and biological testing, it is not possible to create meaningful diagrams for experimental workflows or signaling pathways at this time. A generalized workflow for the characterization of a novel chemical entity is presented below as a logical framework for future studies.
Caption: Generalized workflow for the synthesis and evaluation of a novel chemical compound.
Conclusion and Future Directions
This technical guide consolidates the limited available information on this compound. While its basic chemical identity is established, there is a notable absence of comprehensive experimental data regarding its physicochemical properties, spectroscopic characterization, synthesis, and biological activity.
For researchers and drug development professionals, this compound represents an under-explored area with potential for novel discoveries. Future work should focus on:
-
Developing a robust and scalable synthetic protocol.
-
Thoroughly characterizing the compound using modern analytical techniques.
-
Investigating its biological activity through in vitro and in vivo screening.
-
Elucidating its mechanism of action and potential signaling pathway interactions.
The generation of this fundamental data is critical to unlocking the potential of this compound in medicinal chemistry and drug discovery.
References
Elucidation of the Structure of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, proposed synthesis, and spectroscopic characterization of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a core scaffold found in numerous biologically active compounds. The structure features an oxoacetic acid moiety attached to the nitrogen atom of the tetrahydroisoquinoline ring.
PubChem Compound Identification:
While specific experimental data on the physical properties of this compound are not widely published, it is expected to be a solid at room temperature.
Proposed Synthetic Pathway
A plausible two-step synthesis for this compound is proposed, starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. The pathway involves an initial formylation of the secondary amine, followed by oxidation of the resulting aldehyde to the corresponding carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the proposed synthetic steps are outlined below. These protocols are based on standard and well-established organic chemistry methodologies.
Synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline (Intermediate)
Reaction: Formylation of 1,2,3,4-tetrahydroisoquinoline.
Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent such as ethanol, add ethyl formate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield 2-formyl-1,2,3,4-tetrahydroisoquinoline.
Synthesis of this compound (Final Product)
Reaction: Oxidation of 2-formyl-1,2,3,4-tetrahydroisoquinoline. Two potential oxidation methods are presented.
The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone. This method is effective for oxidizing primary alcohols and aldehydes to carboxylic acids.[2][3]
Protocol:
-
Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.[4][5]
-
Dissolve 2-formyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 20°C.
-
Continue the addition until a persistent orange color is observed.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Quench the reaction by adding isopropanol until the orange color disappears, and a green precipitate forms.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Workflow for the Jones Oxidation of 2-formyl-1,2,3,4-tetrahydroisoquinoline.
The Pinnick oxidation employs sodium chlorite under mild acidic conditions and is known for its tolerance of various functional groups.[6][7]
Protocol:
-
Dissolve 2-formyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (a chlorine scavenger) to the solution.
-
Add sodium dihydrogen phosphate followed by sodium chlorite.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with dilute HCl to a pH of approximately 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
Spectroscopic Data and Structural Elucidation
The following tables summarize the expected spectroscopic data for the key compounds in the proposed synthetic pathway. These predictions are based on the analysis of structurally related molecules.
1,2,3,4-Tetrahydroisoquinoline (Starting Material)
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | 7.10-7.00 (m, 4H, Ar-H), 4.05 (s, 2H, CH₂-N), 3.10 (t, 2H, CH₂), 2.80 (t, 2H, CH₂), 2.10 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | 134.5, 133.8, 128.8, 126.5, 126.0, 125.5 (Ar-C), 47.5 (CH₂-N), 43.0 (CH₂-N), 29.0 (CH₂) |
| IR (cm⁻¹) | 3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch) |
| Mass Spec (EI, m/z) | 133 (M⁺), 132 (M-H)⁺, 104 (M-C₂H₅)⁺[8][9][10] |
2-Formyl-1,2,3,4-tetrahydroisoquinoline (Intermediate)
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | 8.20 (s, 1H, CHO), 7.20-7.10 (m, 4H, Ar-H), 4.70 (s, 2H, CH₂-N), 3.70 (t, 2H, CH₂), 2.85 (t, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 162.0 (C=O), 134.0, 133.0, 128.5, 126.5, 126.0, 125.8 (Ar-C), 45.0 (CH₂-N), 40.0 (CH₂-N), 28.5 (CH₂) |
| IR (cm⁻¹) | 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1660 (C=O stretch, amide) |
| Mass Spec (EI, m/z) | 161 (M⁺), 132 (M-CHO)⁺, 104 |
This compound (Final Product)
| Spectroscopic Data | Expected Values |
| ¹H NMR (DMSO-d₆, δ ppm) | 13.0 (br s, 1H, COOH), 7.30-7.15 (m, 4H, Ar-H), 4.80 (s, 2H, CH₂-N), 3.80 (t, 2H, CH₂), 2.90 (t, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0 (COOH), 165.0 (C=O), 134.0, 133.5, 128.7, 127.0, 126.5, 126.2 (Ar-C), 46.0 (CH₂-N), 42.0 (CH₂-N), 28.0 (CH₂) |
| IR (cm⁻¹) | 3300-2500 (O-H stretch, carboxylic acid), 1730 (C=O stretch, carboxylic acid), 1640 (C=O stretch, amide) |
| Mass Spec (ESI, m/z) | 206 (M+H)⁺, 228 (M+Na)⁺ |
Signaling Pathways and Biological Relevance
While the specific biological activity of this compound has not been extensively reported, the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-known privileged structure in medicinal chemistry. Derivatives have shown a wide range of pharmacological activities, including acting as inhibitors of various enzymes and modulators of receptors. Further research into the biological effects of this compound is warranted.
Caption: Relationship between the target compound and its potential biological relevance.
This guide provides a foundational framework for the synthesis and structural characterization of this compound. The presented protocols and expected data will be valuable for researchers engaged in the synthesis and evaluation of novel tetrahydroisoquinoline derivatives for drug discovery and development.
References
- 1. This compound | C11H11NO3 | CID 3818907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. How To [chem.rochester.edu]
- 6. synarchive.com [synarchive.com]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 10. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic Acid (CAS Number 603097-44-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid, identified by CAS number 603097-44-5, is a key chemical intermediate with significant applications in contemporary drug discovery and development. Its structural motif, featuring a dihydroisoquinoline core coupled to an oxoacetic acid moiety, renders it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its properties, synthesis, and primary applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A summary of the available physicochemical data for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is presented in the table below. It is important to note that while some experimental data is available, other values may be predicted and should be treated as such.
| Property | Value | Source |
| CAS Number | 603097-44-5 | N/A |
| Molecular Formula | C₁₁H₁₁NO₃ | N/A |
| Molecular Weight | 205.21 g/mol | N/A |
| IUPAC Name | 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid | N/A |
| Boiling Point | 395.3 °C at 760 mmHg | [1] |
| Flash Point | 192.9 °C | [1] |
| Density | 1.339 g/cm³ | [1] |
| Refractive Index | 1.604 | [1] |
| Melting Point | Not available | N/A |
| pKa | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis
A general representation of this synthetic approach is depicted below:
Caption: Plausible synthetic route to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid.
Applications in Drug Discovery
The primary and most significant application of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is as a molecular building block in the synthesis of more complex, biologically active molecules. Its structure is particularly suited for incorporation into PROTACs.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule generally consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid serves as a precursor to the E3 ligase ligand portion of a PROTAC. Specifically, it is often used in the synthesis of ligands that bind to the Cereblon (CRBN) E3 ligase, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.
The carboxylic acid group of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid provides a convenient handle for covalent attachment to a linker, which is then connected to the POI-binding ligand.
Mechanism of Action in the Context of PROTACs
The compound itself does not have a direct mechanism of action on a signaling pathway. Instead, its significance lies in the mechanism of the larger PROTAC molecule it helps to create.
The general mechanism of action for a PROTAC incorporating a derivative of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the E3 ubiquitin ligase (e.g., Cereblon). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Recycling: The proteasome degrades the POI into small peptides, and the PROTAC molecule is released to engage in another cycle of POI degradation.
Caption: The catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Experimental Protocols
As a key building block, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is primarily utilized in amide coupling reactions to connect it to a linker or a POI-binding ligand. Below is a representative experimental protocol for such a coupling reaction.
Objective: To couple 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid with a generic amine-containing linker.
Materials:
-
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid
-
Amine-terminated linker (Linker-NH₂)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the amine-terminated linker (1.0-1.2 equivalents), followed by the organic base (2.0-3.0 equivalents).
-
Activation: Add the coupling agent (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General experimental workflow for an amide coupling reaction.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is not widely available, standard laboratory safety precautions should be observed when handling this compound. It is advisable to treat it as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
In case of exposure, seek immediate medical attention and consult the available safety information for similar chemical compounds.
Conclusion
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid is a valuable and versatile building block in modern medicinal chemistry. Its primary utility lies in its role as a precursor for E3 ligase ligands, particularly for Cereblon, in the synthesis of PROTACs. The continued exploration of targeted protein degradation as a therapeutic modality ensures that this compound and its derivatives will remain of significant interest to researchers in drug discovery and development. While some physicochemical data and specific experimental protocols are not yet publicly available, the information provided in this guide offers a solid foundation for its use in the laboratory.
References
The Multifaceted Biological Activities of Tetrahydroisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds, exhibiting a remarkable diversity of biological activities.[1][2] This has rendered THIQ derivatives a subject of intense research in medicinal chemistry and drug discovery. Their pharmacological spectrum is broad, encompassing anticancer, antimicrobial, antiviral, and neuroprotective properties, among others.[1][3] This technical guide provides an in-depth overview of the core biological activities of THIQ derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in this dynamic field.
Anticancer Activity
Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[4][5] A notable target for some THIQ derivatives is the KRas protein, a key player in cell proliferation and survival.[3][6]
Quantitative Anticancer Data
The in vitro cytotoxic and anti-angiogenesis activities of various THIQ derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| GM-3-18 | Colo320 | Colon Cancer | 0.9 - 10.7 | [6] |
| DLD-1 | Colon Cancer | 0.9 - 10.7 | [6] | |
| HCT116 | Colon Cancer | 0.9 - 10.7 | [6] | |
| SNU-C1 | Colon Cancer | 0.9 - 10.7 | [6] | |
| SW480 | Colon Cancer | 0.9 - 10.7 | [6] | |
| GM-3-121 | - | Angiogenesis | 1.72 | [6] |
| Compound 8d | - | DHFR Inhibition | 0.199 ± 0.016 | [7] |
| Methotrexate (Control) | - | DHFR Inhibition | 0.131 ± 0.007 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]
Materials:
-
96-well sterile microplates
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydroisoquinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: KRas Inhibition
Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[10] Some THIQ derivatives have been shown to inhibit KRas activity.[3]
Caption: KRas signaling pathway and the inhibitory action of a THIQ derivative.
Antimicrobial Activity
THIQ derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[2][11]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 145 | Saccharomyces cerevisiae | 1 | [11] |
| Compound 146 | Yarrowia lipolytica | 2.5 | [11] |
| Compound 8d | Staphylococcus aureus | 16 | [12] |
| Compound 8f | Staphylococcus aureus | 32 | [12] |
| Compound 8f | Streptococcus pneumoniae | 32 | [12] |
| Compound 8d | Enterococcus faecium | 128 | [12] |
| Compound 8f | Enterococcus faecium | 64 | [12] |
| HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [13] |
| HSN739 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[4][14]
Materials:
-
96-well sterile microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Tetrahydroisoquinoline derivative stock solution
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[15]
-
Compound Dilution: Prepare a two-fold serial dilution of the THIQ derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.[14]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
Certain THIQ derivatives have shown promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) by targeting the reverse transcriptase enzyme.[2]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from infecting cells.[1][10]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
96-well or 24-well tissue culture plates
-
Cell culture medium
-
Tetrahydroisoquinoline derivative
-
Semi-solid overlay (e.g., containing methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.
-
Compound-Virus Incubation: Prepare serial dilutions of the THIQ derivative. Mix each dilution with a constant amount of virus and incubate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells (no compound).
-
Staining and Plaque Counting: Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 (50% effective concentration) is the concentration of the compound that reduces the number of plaques by 50%.[16]
Signaling Pathway: HIV Reverse Transcriptase Inhibition
HIV reverse transcriptase is a crucial enzyme for the replication of the virus, converting the viral RNA genome into DNA. Some THIQ derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inhibits its activity.[17][18]
Caption: Inhibition of HIV reverse transcriptase by a THIQ derivative.
Neuroprotective Activity
Select THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[19][20] The mechanisms underlying this protection are multifaceted and include antioxidant properties and modulation of the glutamatergic system.[9]
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a common in vitro model to study neuroprotection.[21]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well plates
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
-
MTT assay reagents (as described previously)
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells. For some studies, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 1MeTIQ for 24 hours.
-
Neurotoxin Exposure: After pre-treatment, expose the cells to a neurotoxin (e.g., 6-OHDA) for another 24 hours to induce cell death. Include control wells (cells only), neurotoxin-only wells, and 1MeTIQ-only wells.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Calculate the percentage of cell viability in the 1MeTIQ-treated groups relative to the neurotoxin-only group. An increase in cell viability indicates a neuroprotective effect.
Signaling Pathway: Neuroprotection by 1-MeTIQ
1-MeTIQ is believed to exert its neuroprotective effects through a combination of mechanisms, including scavenging of free radicals and antagonism of the NMDA receptor, which reduces glutamate-induced excitotoxicity.[9]
Caption: Proposed neuroprotective mechanisms of 1-MeTIQ.
Conclusion
Tetrahydroisoquinoline derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents is well-documented in the scientific literature. This technical guide has provided a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of THIQ derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. The methodologies and pathway diagrams presented herein are intended to serve as a valuable tool to facilitate and guide future research in this exciting and impactful area of drug discovery.
References
- 1. clyte.tech [clyte.tech]
- 2. static.igem.wiki [static.igem.wiki]
- 3. ibtbioservices.com [ibtbioservices.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Unraveling the Mechanism of Action: 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. Currently, there is no publicly available research detailing its biological targets, associated signaling pathways, or quantitative data from experimental assays.
While the core chemical structure, 3,4-dihydroisoquinoline, is a recurring motif in various biologically active compounds, the specific functionalization with an oxoacetic acid group at the 2-position defines the molecule . Searches for this exact compound, identified by its CAS number 603097-44-5 and PubChem CID 3818907, yield basic chemical information but lack any description of its bioactivity.
This technical guide, therefore, serves to highlight the absence of data on the primary topic and to summarize the known mechanisms of action for structurally related 3,4-dihydroisoquinoline derivatives, providing a potential starting point for future research endeavors. It is crucial to emphasize that the activities of these related compounds cannot be directly extrapolated to this compound.
Insights from Structurally Related Compounds
Research into derivatives of 3,4-dihydroisoquinoline has revealed a diverse range of biological activities, targeting various cellular components and pathways. These findings underscore the potential of this chemical scaffold in drug discovery.
STING Inhibition by 3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
A notable study has identified derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide as potent inhibitors of the STimulator of INterferon Genes (STING) protein.[1] Overactivation of the STING pathway is implicated in autoimmune and autoinflammatory diseases.
Mechanism of Action: These carboxamide derivatives are proposed to act as anti-inflammatory agents by inhibiting aberrant STING signaling. The lead compound, 5c, demonstrated low nanomolar inhibitory concentrations against both human and mouse STING.[1] It is suggested that these compounds may covalently bind to the transmembrane domain of the STING protein, thereby blocking its activation and downstream signaling that leads to the production of interferons and other pro-inflammatory cytokines.[1]
Signaling Pathway:
Histamine H3 Receptor Antagonism by 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives
Another class of derivatives, specifically 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-ones, has been synthesized and evaluated as potent and selective antagonists for the histamine H3 receptor.[2] This receptor is a target for treating neurological and cognitive disorders.
Mechanism of Action: These compounds exhibit high binding affinity and functional antagonism at the H3 receptor. By blocking the receptor, they modulate the release of various neurotransmitters in the central nervous system. The research highlights a specific compound (compound 39) with a favorable pharmacokinetic profile and in vivo efficacy.[2]
Antioomycete Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivatives
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and shown to possess antioomycete activity against the plant pathogen Pythium recalcitrans.[3] This indicates a potential application in agriculture. The specific molecular mechanism underlying this activity has not been fully elucidated but is distinct from the previously mentioned examples.
Future Directions
The diverse biological activities of various 3,4-dihydroisoquinoline derivatives suggest that this compound could also possess interesting pharmacological properties. To elucidate its mechanism of action, a systematic investigation is required.
Proposed Experimental Workflow:
References
- 1. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dihydroisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The dihydroisoquinoline core is a cornerstone in medicinal chemistry and natural product synthesis, forming the backbone of numerous biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental methodologies related to this pivotal heterocyclic system. It is designed to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
A Historical Perspective: The Dawn of Isoquinoline Chemistry
The story of dihydroisoquinolines is intrinsically linked to the broader class of isoquinoline alkaloids, which have been utilized in traditional medicine for centuries. The first isoquinoline alkaloid, the potent analgesic morphine, was isolated from the opium poppy (Papaver somniferum) in the early 19th century.[1] This seminal discovery spurred intense scientific inquiry into the rich chemical diversity of plant-derived alkaloids.
The parent compound, isoquinoline, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of its acid sulfate.[2][3] This discovery laid the groundwork for the systematic study of isoquinoline derivatives. The late 19th and early 20th centuries witnessed the development of foundational synthetic methods that are still in use today for constructing the isoquinoline and dihydroisoquinoline frameworks.
A brief timeline of these key synthetic discoveries is as follows:
-
1893: The Bischler-Napieralski reaction was discovered by August Bischler and Bernard Napieralski, providing a method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5]
-
1893: The Pomeranz-Fritsch reaction was independently described by Cäsar Pomeranz and Paul Fritsch, offering a route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[6]
-
1911: The Pictet-Spengler reaction was discovered by Amé Pictet and Theodor Spengler, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to yield a tetrahydroisoquinoline.[7]
These synthetic advancements were pivotal, enabling chemists to not only confirm the structures of naturally occurring isoquinoline alkaloids but also to synthesize novel derivatives for pharmacological evaluation.
Foundational Synthetic Methodologies
The construction of the dihydroisoquinoline core is primarily achieved through a few robust and versatile synthetic reactions. The following sections provide detailed experimental protocols for these key transformations.
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[4][5] It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9] The reaction is most effective when the aromatic ring is electron-rich.[8]
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
-
Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.
-
Cyclization: To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the dehydrating agent (e.g., POCl₃, 2.0-5.0 equiv) is added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 4 hours, with the progress monitored by thin-layer chromatography (TLC).[8]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and reagent are removed under reduced pressure.
-
Neutralization and Extraction: The residue is carefully quenched with ice and made basic with an aqueous solution of a base like ammonium hydroxide or sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography to afford the desired 3,4-dihydroisoquinoline.
Quantitative Data for the Bischler-Napieralski Reaction
| Starting Amide Substituent (on Aryl Ring) | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 6,7-Dimethoxy | POCl₃ | Toluene | Reflux | 2 | 85-95 |
| 6,7-Methylenedioxy | P₂O₅ | Toluene | Reflux | 3 | 80-90 |
| Unsubstituted | P₂O₅ in POCl₃ | Xylene | Reflux | 6 | 40-60 |
| 6-Methoxy | POCl₃ | Acetonitrile | Reflux | 4 | 75-85 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Logical Workflow for the Bischler-Napieralski Reaction
Caption: Generalized workflow for the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction
First described in 1911, the Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines, which are direct precursors to dihydroisoquinolines through oxidation.[7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10] The reaction proceeds under milder conditions when the aromatic ring is activated by electron-donating groups.[10]
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
-
Reactant Preparation: In a suitable flask, the β-arylethylamine (1.0 equivalent) is dissolved in an appropriate solvent (e.g., methanol, toluene, or dichloromethane).
-
Addition of Carbonyl Compound: The aldehyde or ketone (1.0-1.2 equivalents) is added to the solution.
-
Acid Catalysis: An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid) is added to the reaction mixture. In some cases, particularly with highly activated aromatic rings, the reaction can proceed without an acid catalyst.
-
Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: The product is extracted into an organic solvent. The combined organic layers are washed with brine and dried over an anhydrous salt.
-
Purification: After filtration and concentration, the crude product is purified by column chromatography or recrystallization to yield the pure tetrahydroisoquinoline.
Quantitative Data for the Pictet-Spengler Reaction
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Tryptamine | Formaldehyde | TFA | CH₂Cl₂ | 25 | >90 |
| Dopamine | Acetaldehyde | HCl | H₂O | 25 | 85-95 |
| Phenethylamine | Benzaldehyde | H₂SO₄ | Toluene | 110 | 60-70 |
| 5-Methoxytryptamine | Acetone | p-TsOH | Benzene | 80 | 75-85 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Logical Workflow for the Pictet-Spengler Reaction
Caption: Generalized workflow for the Pictet-Spengler reaction.
The Pomeranz-Fritsch Reaction
Also reported in 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines, which can be subsequently reduced to dihydroisoquinolines.[6] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[11][12]
Experimental Protocol: Synthesis of an Isoquinoline Derivative
-
Schiff Base Formation: A benzaldehyde (1.0 equivalent) and a 2,2-dialkoxyethylamine (1.0 equivalent) are condensed, typically with azeotropic removal of water, to form the benzalaminoacetal (Schiff base).
-
Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization.
-
Reaction Conditions: The reaction is typically heated to facilitate the cyclization.
-
Work-up and Purification: The reaction mixture is cooled, carefully diluted with water, and neutralized with a base. The isoquinoline product is then extracted with an organic solvent and purified by distillation or chromatography.
Quantitative Data for the Pomeranz-Fritsch Reaction
| Benzaldehyde Derivative | Aminoacetal | Acid Catalyst | Yield (%) |
| Benzaldehyde | 2,2-Diethoxyethylamine | H₂SO₄ | 50-60 |
| 3,4-Dimethoxybenzaldehyde | 2,2-Diethoxyethylamine | H₂SO₄ | 60-70 |
| 4-Chlorobenzaldehyde | 2,2-Dimethoxyethylamine | PPA | 40-50 |
Note: Yields can be variable and are sensitive to reaction conditions.
Pharmacological Significance and Biological Activity
Dihydroisoquinoline and its derivatives exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. Their biological effects include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[13]
A notable recent discovery is the identification of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) signaling pathway.[14] The STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[15][16] Overactivation of this pathway is implicated in various autoimmune and autoinflammatory diseases.[14]
The STING Signaling Pathway
The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[16] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[16] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[15] This activation leads to the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[17] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[17]
Diagram of the STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Quantitative Pharmacological Data of Dihydroisoquinoline Derivatives
| Compound Class | Target | Activity | IC₅₀ (µM) | Reference |
| 1-Phenyl-3,4-dihydroisoquinolines | Tubulin Polymerization | Inhibition | 0.1 - 10 | [7] |
| 3,4-Dihydroisoquinoline-2(1H)-carboxamides | STING | Inhibition | 0.032 - 0.044 | [14] |
| Tetrahydroisoquinoline Derivatives | KRas | Inhibition | 0.9 - 10.7 | [18] |
| Tetrahydroisoquinoline Derivatives | Leishmania infantum amastigotes | Inhibition | 6.84 - 11.35 | [19] |
| Tetrahydroisoquinoline-triazine hybrids | Leishmania donovani amastigotes | Inhibition | 7.62 | [19] |
Evolution of Analytical Techniques
The structural elucidation and characterization of dihydroisoquinoline compounds have evolved significantly with advancements in analytical chemistry.
-
Early Stages: In the early days of isoquinoline alkaloid research, structure determination relied heavily on classical methods such as chemical degradation, elemental analysis, and the synthesis of derivatives for comparison.
-
Chromatography: The development of chromatographic techniques, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC), revolutionized the isolation and purification of these compounds from complex natural extracts.[14]
-
Spectroscopy: The advent of spectroscopic methods provided powerful tools for unambiguous structure determination.
-
UV-Visible Spectroscopy: Used for preliminary characterization based on the chromophoric isoquinoline system.
-
Infrared (IR) Spectroscopy: Provided information about functional groups present in the molecule.
-
Mass Spectrometry (MS): Enabled the determination of molecular weight and fragmentation patterns, offering clues about the structure.[20] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with HPLC (LC-MS) have become indispensable for the analysis of complex mixtures.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are now the primary methods for the detailed structural elucidation of dihydroisoquinoline compounds, allowing for the determination of the connectivity of atoms and the stereochemistry of the molecule.[21][22][23]
-
Modern analytical workflows often involve a combination of these techniques, for instance, using LC-MS for initial identification and quantification, followed by isolation and comprehensive structural analysis by NMR spectroscopy.[24]
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. Methods of isolation and determination of isoquinoline alkaloids [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 20. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 21. ias.ac.in [ias.ac.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 1,2,3,4-Tetrahydroisoquinoline Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of THIQ analogs, offering a valuable resource for the rational design of novel therapeutics. We will explore the nuanced ways in which structural modifications to the THIQ backbone influence its interaction with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and receptor-specific modulation.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative biological data for various 1,2,3,4-tetrahydroisoquinoline analogs across different therapeutic areas. This data is crucial for understanding how specific structural features correlate with potency and selectivity.
Anticancer Activity
The anticancer potential of THIQ derivatives has been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric in assessing the cytotoxic efficacy of these compounds.
Table 1: Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| TQ9 | H | H | 3,4-dimethoxybenzoyl | 6,7-dimethoxy | Human Oral Squamous Carcinoma (HSC-2, HSC-3, HSC-4), Human Promyelocytic Leukemia (HL-60) | Not explicitly stated in abstract, but identified as having high tumor-specific cytotoxicity. | [1] |
| TD13 | ethoxycarbonyl | benzyloxycarbonyl | H | H | Human Oral Squamous Carcinoma (HSC-2, HSC-3, HSC-4), Human Promyelocytic Leukemia (HL-60) | Not explicitly stated in abstract, but identified as having high tumor-specific cytotoxicity. | [1] |
Note: The referenced study focused on tumor specificity, and while these compounds were highlighted for their high specificity, their precise IC50 values against each cell line were not detailed in the abstract.
Tubulin Polymerization Inhibition
A significant mechanism of action for several anticancer THIQ analogs is the inhibition of tubulin polymerization, a critical process in cell division.
Table 2: Tubulin Polymerization Inhibition by THIQ Analogs
| Compound ID | Modifications | IC50 (µM) | Reference |
| Compound 3b | Quinoline derivative | 13.29 | [2] |
| Compound 3d | Quinoline derivative | 13.58 | [2] |
| Compound 8 | Quinoline derivative | 22.21 | [2] |
| Compound 13 | Quinoline derivative | 24.73 | [2] |
| Colchicine (Reference) | - | 9.21 | [2] |
CXCR4 Antagonism
THIQ derivatives have emerged as potent antagonists of the CXCR4 receptor, a key player in cancer metastasis and HIV entry.
Table 3: CXCR4 Antagonist Activity of THIQ Analogs
| Compound ID | Modifications | Assay | IC50 (nM) | Reference |
| TIQ-15 | (S,R)-stereoisomer | SDF-1 induced Ca2+ signaling | Potent (exact value not in abstract) | [3] |
| 16a | Unsubstituted pyridine | SDF-1 induced Ca2+ signaling | 10-fold decrease vs. TIQ-15 | [3] |
| 15 | (R)-TIQ scaffold | Inhibition of X4 HIV-1IIIB attachment in MAGI-CCR5/CXCR4 cells | 3-650 (range for series) | [4][5] |
| 15 | (R)-TIQ scaffold | Inhibition of calcium release in Chem-1 cells | 3-650 (range for series) | [4][5] |
| 15 | (R)-TIQ scaffold | 125I-SDF-1 competitive binding | 112 | [4] |
| 15 | (R)-TIQ scaffold | Forskolin/CXCL12 stimulated cAMP production | 19 | [4] |
| 31 | Aza-piperazine linkage | CXCR4 calcium flux | <20 | [6] |
| 19a-c, 19e, 20, 24a, 24c | Isoquinoline-based | Anti-HIV-1 and HIV-2 | <100 | [7] |
Phosphodiesterase 4 (PDE4) Inhibition
Selective inhibition of PDE4 is a validated strategy for the treatment of inflammatory diseases. THIQ analogs have shown promise in this area.
Table 4: PDE4 Inhibitory Activity of THIQ Analogs
| Compound ID | Modifications | Target | IC50 (µM) | Reference |
| 2 | Tetrahydroisoquinoline scaffold | PDE4 | Potent hit (exact value not in abstract) | [8] |
| 16 | Optimized tetrahydroisoquinoline | PDE4 | High potency (exact value not in abstract) | [8] |
Antimicrobial Activity
The THIQ scaffold has also been explored for its antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) being the standard measure of efficacy.
Table 5: Antimicrobial Activity of THIQ Analogs
| Compound ID | Modifications | Target Organism | MIC (µg/mL) | Reference |
| 131 | (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline | Staphylococcus epidermidis, Klebsiella pneumoniae | Active at 25 µg/mL | [9] |
| 145 | N-substituted THIQ | Saccharomyces cerevisiae | 1 | [9] |
| 146 | N-substituted THIQ | Yarrowia lipolytica | 2.5 | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the SAR studies of THIQ analogs.
Anticancer Activity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of the formazan solution is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. SRB Assay (Sulphorhodamine B)
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, and thus to the cell number.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently aspirate the medium and fix the adherent cells by adding cold 10% (w/v) TCA and incubating for 60 minutes at 4°C.
-
Washing: Wash the plates five times with deionized water to remove TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value.
-
Tubulin Polymerization Inhibition Assay
-
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in the turbidity of the solution, which is measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: Add various concentrations of the THIQ analogs to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Absorbance Monitoring: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.
-
CXCR4 Antagonist Assays
1. Calcium Mobilization Assay
-
Principle: CXCR4 is a G-protein coupled receptor that, upon activation by its ligand CXCL12 (SDF-1), triggers an increase in intracellular calcium concentration. Antagonists will block this effect.
-
Protocol:
-
Cell Loading: Load CXCR4-expressing cells (e.g., Chem-1 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Incubate the loaded cells with various concentrations of the THIQ analogs.
-
Stimulation: Stimulate the cells with a specific concentration of CXCL12.
-
Fluorescence Measurement: Measure the change in intracellular calcium levels by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Calculate the IC50 value for the inhibition of the CXCL12-induced calcium flux.
-
2. Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 125I-SDF-1) for binding to the CXCR4 receptor.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from CXCR4-expressing cells.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled SDF-1 and varying concentrations of the THIQ analog.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by filtration.
-
Radioactivity Measurement: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki or IC50 value, representing the concentration of the compound that displaces 50% of the radiolabeled ligand.
-
NF-κB Inhibition Assay
1. Reporter Gene Assay
-
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Inhibition of the NF-κB pathway will result in a decrease in reporter gene expression.
-
Protocol:
-
Cell Seeding: Plate the NF-κB reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ analogs.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Calculate the IC50 value for the inhibition of NF-κB-dependent reporter gene expression.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)**
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Protocol (Broth Microdilution):
-
Compound Dilution: Prepare a serial two-fold dilution of the THIQ analog in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Visualizing the Molecular Landscape: Pathways and Workflows
To further elucidate the mechanisms and processes involved in the evaluation of THIQ analogs, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and is a key target for many anticancer THIQ derivatives.
Caption: The canonical NF-κB signaling pathway initiated by TNF-α.
General Experimental Workflow for In Vitro Anticancer Screening
This workflow outlines the typical steps involved in the initial screening of THIQ analogs for their potential anticancer activity.
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
Logical Relationship of SAR Study
The overarching goal of a structure-activity relationship study is to establish a clear link between a compound's chemical structure and its biological effect.
Caption: The logical flow of a structure-activity relationship investigation.
This guide serves as a foundational resource for understanding the intricate SAR of 1,2,3,4-tetrahydroisoquinoline analogs. The presented data, protocols, and visualizations are intended to empower researchers in their efforts to design and develop the next generation of therapeutics based on this versatile and privileged scaffold.
References
- 1. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of tetrahydroisoquinoline-based CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for systematic optimization. This technical guide focuses on the application of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid as a novel building block for the synthesis of protein degraders. While specific data for PROTACs incorporating this particular moiety is not yet widely available in the public domain, this document provides a comprehensive framework for its evaluation and implementation in a drug discovery program. We will cover its chemical properties, proposed role in E3 ligase recruitment, synthetic strategies for PROTAC assembly, and a detailed overview of the requisite experimental protocols for characterization.
Introduction to this compound
This compound is a structurally rigid, bicyclic scaffold featuring a carboxylic acid functional group. This moiety is emerging as a potential building block in the design of novel protein degraders. Its chemical properties are summarized in Table 1. The carboxylic acid handle provides a convenient attachment point for a linker, which in turn is connected to a ligand for a protein of interest (POI). The core hypothesis is that the this compound fragment will function as a ligand for an E3 ubiquitin ligase, thereby enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 603097-44-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
| Functional Group for Conjugation | Carboxylic acid |
Proposed Mechanism of Action and Signaling Pathway
The central paradigm of PROTAC action is the induced proximity of a target protein to an E3 ubiquitin ligase. The this compound moiety is postulated to bind to the substrate receptor of an E3 ligase complex. Upon formation of the ternary complex (POI-PROTAC-E3 Ligase), the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC involves the conjugation of the E3 ligase ligand (this compound), a linker, and a POI-binding ligand. A common synthetic route is outlined below.
Materials:
-
This compound
-
Linker with two reactive functional groups (e.g., an amino-PEG-azide linker)
-
POI ligand with a compatible functional group (e.g., an alkyne)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Copper(I) catalyst for click chemistry (e.g., CuSO₄ and sodium ascorbate)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Amide Coupling of Linker to E3 Ligase Ligand:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir for 15 minutes at room temperature.
-
Add the amino-PEG-azide linker (1.1 eq) and stir overnight at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by flash column chromatography.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve the azide-functionalized E3 ligase ligand-linker conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of t-BuOH and water.
-
Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Western Blotting for Protein Degradation
Western blotting is the standard method to quantify the degradation of the target protein.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Probe for a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay biochemically confirms that the PROTAC facilitates the ubiquitination of the POI.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (the one targeted by the building block)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
The PROTAC at various concentrations
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI will indicate a positive result.
Data Presentation and Interpretation
Quantitative data from protein degradation experiments should be presented in a clear and structured format to allow for easy comparison of different PROTAC molecules.
Dose-Response and Time-Course of Degradation
The potency and efficacy of a PROTAC are characterized by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation) values.
Table 2: Example Degradation Data for a Hypothetical PROTAC
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) |
| PROTAC-A | BRD4 | HeLa | 15 | >95 | 24 |
| PROTAC-B | BTK | Ramos | 50 | 90 | 18 |
| PROTAC-C | AR | VCaP | 5 | >98 | 24 |
Data are representative examples and do not correspond to PROTACs made with the specified building block.
Binding Affinity
The binding affinity of the this compound moiety to its target E3 ligase can be determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Table 3: Example Binding Affinity Data
| Ligand | E3 Ligase | Technique | K_D_ (µM) |
| This compound | E3 Ligase X | ITC | To be determined |
| Pomalidomide | CRBN | SPR | 0.18 |
| VH298 | VHL | ITC | 0.08 |
Data for pomalidomide and VH298 are from the literature. Data for the title compound is hypothetical.
Conclusion
This compound presents an intriguing scaffold for the development of novel protein degraders. Its rigid structure and convenient functional handle for chemical elaboration make it an attractive starting point for the synthesis of PROTAC libraries. The comprehensive experimental workflows detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this building block. Future work should focus on identifying the specific E3 ligase(s) targeted by this moiety and generating quantitative data on the efficacy of the resulting degraders. Such studies will be crucial in validating the utility of this compound as a valuable tool in the expanding field of targeted protein degradation.
Dihydroisoquinolinone Scaffolds: A Comprehensive Technical Guide to Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The dihydroisoquinolinone scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules implicated in various disease states. This technical guide provides an in-depth overview of the key therapeutic targets of dihydroisoquinolinone derivatives, presenting quantitative pharmacological data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.
Key Therapeutic Targets and Pharmacological Activity
Dihydroisoquinolinone-based compounds have been extensively investigated as inhibitors of several key enzyme families and protein-protein interactions. The following sections summarize the significant therapeutic targets and the corresponding inhibitory activities of representative dihydroisoquinolinone derivatives.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Dihydroisoquinolinone scaffolds have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. Inhibition of PARP, particularly PARP-1 and PARP-2, is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.
Table 1: Inhibitory Activity of Dihydroisoquinolinone Derivatives against PARP Enzymes
| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP-1 | 13 | 16.3 | [1] |
| PARP-2 | 0.8 | [1] | ||
| Isoquinolone Derivative | PARP-1 | 9.0 | 60.0 | [1] |
| PARP-2 | 0.15 | [1] | ||
| Benzamido Isoquinolone | PARP-1 | 13.9 | 9.3 | [1] |
| PARP-2 | 1.5 | [1] |
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a cornerstone of cancer chemotherapy. Dihydroisoquinolinone derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin.
Table 2: Inhibitory Activity of Dihydroisoquinolinone Derivatives against Tubulin Polymerization
| Compound Class | IC50 (µM) | Reference |
| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 11 ± 0.4 | [2] |
| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | 3.1 ± 0.4 | [2] |
| Colchicine (Reference) | 2.1 ± 0.1 | [2] |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Dihydroisoquinolinone-based structures have been explored as inhibitors of various PDE isoforms, with potential applications in inflammatory diseases and neurological disorders.
Table 3: Inhibitory Activity of Dihydroisoquinolinone Derivatives against Phosphodiesterases
| Compound Class | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 1-phenyl-3,4-dihydroisoquinoline amides | PDE4B | Data not specified | Roflumilast | Data not specified |
Other Notable Therapeutic Targets
Beyond the aforementioned targets, the dihydroisoquinolinone scaffold has shown promise in modulating the activity of several other key proteins involved in cancer and other diseases.
Table 4: Inhibitory and Binding Activities of Dihydroisoquinolinone Derivatives against Various Targets
| Compound Class | Target | Assay Type | IC50 / Kᵢ | Reference |
| Dihydroisoquinolinone Derivative | p53-MDM2 Interaction | TR-FRET | 0.54 µM (IC50) | [3] |
| Dihydroisoquinolinone Derivative (NVP-CGM097) | MDM2 | TR-FRET | 1.7 nM (IC50) | [4] |
| Tetrahydroisoquinoline Derivatives | Rho Kinase (ROCK-II) | Enzyme Assay | Sub-nanomolar (IC50) | [3] |
| Tetrahydroisoquinoline Derivative 7e | CDK2 | Kinase Assay | 0.149 µM (IC50) | [5] |
| Tetrahydroisoquinoline Derivative 8d | DHFR | Enzyme Inhibition Assay | 0.199 µM (IC50) | [5] |
| Tetrahydroisoquinoline Derivatives | Sigma-1 Receptor | Radioligand Binding | Not Specified | [6] |
| Tetrahydroisoquinoline Derivatives | Sigma-2 Receptor | Radioligand Binding | Not Specified | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key assays relevant to the therapeutic targets of dihydroisoquinolinone scaffolds.
PARP Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
96-well strip plate coated with histones
-
Activated DNA
-
Recombinant PARP enzyme
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Dihydroisoquinolinone test compounds
Procedure:
-
Add 50 µL of assay buffer containing the test compound at various concentrations to the wells of the histone-coated plate.
-
Add 25 µL of a mixture containing activated DNA and recombinant PARP enzyme to each well.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer to remove unincorporated reagents.
-
Add 100 µL of Streptavidin-HRP conjugate diluted in wash buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in optical density.
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 10% glycerol)
-
Dihydroisoquinolinone test compounds
-
96-well clear bottom plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, prepare a tubulin solution in polymerization buffer to a final concentration of 2-4 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the tubulin/GTP mixture to each well to initiate polymerization.
-
Immediately place the plate in the pre-warmed spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
Calculate the percent inhibition compared to a vehicle control and determine the IC50 value.
p53-MDM2 Interaction Assay (Fluorescence Polarization)
This assay measures the disruption of the p53-MDM2 interaction by a test compound.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., FAM-p53)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Dihydroisoquinolinone test compounds
-
Black, low-volume 384-well plate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add a solution of the FAM-p53 peptide to each well at a final concentration in the low nanomolar range.
-
Initiate the binding reaction by adding the MDM2 protein to each well. The final concentration should be optimized to give a stable and significant polarization signal.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
A decrease in polarization indicates inhibition of the p53-MDM2 interaction.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes targeted by dihydroisoquinolinone scaffolds can aid in understanding their mechanism of action and in designing experiments.
PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells
General Workflow for Evaluating a Dihydroisoquinolinone-based Tubulin Polymerization Inhibitor
p53-MDM2 Interaction and Its Inhibition
This guide serves as a foundational resource for researchers interested in the therapeutic potential of dihydroisoquinolinone scaffolds. The provided data, protocols, and diagrams are intended to streamline the process of identifying and validating novel drug candidates based on this versatile chemical entity. Further exploration into the structure-activity relationships and optimization of pharmacokinetic properties will be critical for translating the promise of these compounds into clinical realities.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid binding
An In-Depth Technical Guide to the In Silico Modeling of 3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic Acid and its Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In silico modeling plays a pivotal role in the rational design and optimization of these molecules as therapeutic agents. This technical guide provides a comprehensive overview of the computational methodologies employed to study the binding of this compound and its derivatives to various biological targets. We will delve into the experimental protocols for key in silico techniques, present quantitative data from relevant studies in a structured format, and visualize complex workflows and pathways to facilitate understanding. This document is intended to serve as a valuable resource for researchers engaged in the computational assessment of 3,4-dihydroisoquinoline-based compounds.
Introduction to 3,4-Dihydroisoquinoline Derivatives
The 3,4-dihydroisoquinoline nucleus is a common feature in a wide array of natural products and synthetic molecules with significant pharmacological properties. These compounds have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents[1][2]. The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery. Computational modeling has become an indispensable tool for exploring this space, predicting binding affinities, and elucidating the molecular interactions that govern the biological activity of these compounds.
Core In Silico Methodologies
The computational investigation of how ligands like 3,4-dihydroisoquinoline derivatives bind to their protein targets typically involves a multi-step process. This process can be broadly categorized into molecular docking, molecular dynamics simulations, and binding free energy calculations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a critical step for understanding the binding mode and for virtual screening of compound libraries.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This method allows for the assessment of complex stability and the identification of key conformational changes that may occur upon binding.
Binding Free Energy Calculations
These calculations provide a quantitative prediction of the binding affinity between a ligand and its target. A common method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following protocols are generalized from studies on 3,4-dihydroisoquinoline derivatives[3][4][5][6].
Molecular Docking Protocol
-
Receptor Preparation :
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Assign partial charges to all atoms using a force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation :
-
Generate the 3D structure of the this compound derivative.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation :
-
Define the binding site on the receptor, typically based on the location of a known ligand or predicted active site.
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site.
-
Score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis :
-
Analyze the top-ranked poses to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Molecular Dynamics (MD) Simulation Protocol
-
System Preparation :
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters :
-
Employ a suitable force field (e.g., AMBER, GROMOS) for both the protein and the ligand.
-
Perform an initial energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run :
-
Run the production simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.
-
-
Trajectory Analysis :
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of ligand-protein interactions over time.
-
MM/GBSA Binding Free Energy Calculation Protocol
-
Snapshot Extraction :
-
Extract snapshots (frames) from the stable portion of the MD simulation trajectory.
-
-
Energy Calculations :
-
For each snapshot, calculate the following energy terms:
-
The free energy of the complex.
-
The free energy of the receptor.
-
The free energy of the ligand.
-
-
-
Binding Free Energy Calculation :
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Quantitative Data Summary
The following tables summarize the types of computational studies performed on various 3,4-dihydroisoquinoline derivatives and their targets, as reported in the literature.
| Derivative Class | Biological Target | In Silico Method(s) Employed | Reference |
| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids | AKR1C3 | Molecular Docking, MD Simulations, Umbrella Sampling, MM/GBSA | [3][4] |
| 1,4-disubstituted-3,4-dihydroisoquinolines | Tubulin | Molecular Docking | |
| 1,3-disubstituted 3,4-dihydroisoquinolines | Smooth Muscle Receptors (Predicted) | In Silico Simulation | [7] |
| 3,4-dihydroisoquinolin-1(2H)-one derivatives | Not Specified | 3D-QSAR | [8] |
| 1,2,3,4-tetrahydroisoquinoline (THQ)-containing compounds | CD44 | Pharmacophore Modeling, Computational Docking, MD Simulations | [5] |
Visualizing In Silico Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships in computational drug discovery.
Caption: A generalized workflow for the in silico modeling of small molecule inhibitors.
Caption: Logical relationships between 3,4-dihydroisoquinoline derivatives and applied in silico methods.
Caption: A simplified hypothetical signaling pathway inhibited by a 3,4-dihydroisoquinoline derivative.
Conclusion
In silico modeling provides a powerful and cost-effective approach to accelerate the discovery and development of novel drugs based on the 3,4-dihydroisoquinoline scaffold. By leveraging techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, researchers can gain deep insights into the molecular basis of their biological activity. This guide has outlined the fundamental principles, experimental protocols, and data representation strategies for the computational study of this compound and its analogs. The continued application of these in silico methods will undoubtedly facilitate the design of next-generation therapeutic agents with improved potency and selectivity.
References
- 1. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational modeling studies reveal the origin of the binding preference of 3-(3,4-di hydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physicochemical Characterization of Novel Isoquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical characterization of novel isoquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad pharmacological activities.[1] This document outlines key experimental protocols, presents data for a representative set of novel isoquinoline derivatives, and visualizes relevant biological pathways and experimental workflows.
Introduction to Isoquinoline Derivatives
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of many natural alkaloids and synthetic molecules with diverse biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them attractive scaffolds in drug discovery and development.[4][5] A thorough understanding of their physicochemical properties is paramount for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and for establishing robust structure-activity relationships (SAR).
Data Presentation: Physicochemical Properties of Novel Phenylaminoisoquinolinequinones
The following tables summarize the physicochemical and spectral data for a series of novel phenylaminoisoquinolinequinone derivatives, synthesized for their potential antiproliferative activity.
Table 1: Physicochemical and Spectral Data of Novel Phenylaminoisoquinolinequinone Derivatives
| Compound ID | Molecular Formula | Melting Point (°C) | ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (M⁺) m/z |
| 2a | C₁₈H₁₄N₂O₄ | 197.4–199.3 | 2.65 (s, 3H, Me), 4.03 (s, 3H, CO₂Me), 6.39 (s, 1H, 6-H), 7.25 (m, 3H, arom), 7.43 (m, 2H, arom), 7.70 (br s, 1H, NH), 9.24 (s, 1H, 1-H) | 23.1, 53.0, 103.7, 121.9, 123.1 (2C), 126.2, 126.6, 130.0(2C), 135.8, 136.8, 144.9, 148.4, 163.3, 168.7, 180.9, 181.5 | calcd: 322.09534; found: 322.09529[6] |
| 2b | C₁₈H₁₄N₂O₄ | 171.0–172.5 | 2.67 (s, 3H, Me), 4.09 (s, 3H, CO₂Me), 6.38 (s, 1H, 7-H), 7.25 (m, 3H, arom), 7.42 (m, 2H, arom), 7.45 (br s, 1H, NH), 9.29 (s, 1H, 1-H) | 22.8, 53.4, 103.7, 122.8, 123.2 (2C), 125.2, 126.6, 130.1 (2C), 132.4, 137.0, 144.9, 148.8, 160.6, 168.4, 181.7, 182.6 | calcd: 322.09534; found: 322.09485[6] |
| 3b | C₁₉H₁₆N₂O₅ | 162.5–163.4 | 2.67 (s, 3H, Me), 3.83 (s, 3H, OMe), 4.07 (s, 3H, CO₂Me), 6.20 (s, 1H, 7-H), 6.94 (d, 2H, J = 8.8 Hz, 3'- and 5'-H), 7.18 (d, 2H, J =8.8 Hz, 2'- and 6'-H), 7.32 (br s, 1H, NH), 9.28 (s, 1H, 1-H) | 22.7, 53.7, 55.7, 102.8, 115.2 (2C), 122.9, 125.0, 125.2, 129.3, 129.5, 132.4, 145.7, 148.7, 158.2, 160.3, 171.3, 181.7, 182.3 | calcd: 352.10593; found: 352.10449[6] |
| 5b | C₁₈H₁₃BrN₂O₄ | 175.4–176.6 | 2.67 (s, 3H, Me), 4.01 (s, 3H, CO₂Me), 7.01 (m, 2H, arom), 7.33 (m, 3H, arom), 7.62 (s, 1H, NH), 9.33 (s, 1H, 1-H) | 22.8, 53.4, 108.3, 122.2, 124.8 (2C), 126.3, 128.8 (2C), 131.8, 132.4, 137.1, 144.4, 149.3, 161.2, 167.8, 176.0, 179.4 | calcd: 400.00586; found: 400.00585[6] |
Data obtained from "Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines"[6].
Experimental Protocols
Detailed methodologies for key physicochemical characterization experiments are provided below.
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of novel isoquinoline derivatives.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isoquinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H-NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid isoquinoline derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be prepared by depositing a drop of the liquid or solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Sample Preparation: Prepare a dilute solution of the isoquinoline derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
Determination of Physicochemical Properties
-
Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.
-
Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), and a solution of potassium chloride to maintain constant ionic strength.
-
Procedure:
-
Dissolve a precisely weighed amount of the isoquinoline derivative in a known volume of water or a water/co-solvent mixture.
-
Add a supporting electrolyte (e.g., KCl) to maintain a constant ionic strength.
-
Titrate the solution with the standardized acid or base, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.
-
Principle: The logarithm of the partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. In the HPLC method, the retention time of a compound on a reverse-phase column (e.g., C18) is correlated with its logP value.
-
Procedure:
-
Prepare a calibration curve by injecting a series of standard compounds with known logP values onto the HPLC system.
-
Measure the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the dead time.
-
Plot log k' versus the known logP values to generate a linear calibration curve.
-
Inject the novel isoquinoline derivative under the same chromatographic conditions and measure its retention time.
-
Calculate its log k' and use the calibration curve to determine its logP value.
-
-
Procedure:
-
Add an excess amount of the solid isoquinoline derivative to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Determine the concentration of the isoquinoline derivative in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Data Analysis: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Biological Signaling Pathways
Many isoquinoline derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Some isoquinoline derivatives have been shown to inhibit components of this pathway.[7]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune response, inflammation, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Certain isoquinoline derivatives have demonstrated anti-inflammatory effects by inhibiting this pathway.
Conclusion
The physicochemical characterization of novel isoquinoline derivatives is a critical component of the drug discovery process. The experimental protocols and data presented in this guide provide a framework for researchers to systematically evaluate new chemical entities. By understanding the interplay between chemical structure, physicochemical properties, and biological activity, scientists can more effectively design and develop next-generation isoquinoline-based therapeutics.
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid derivatives. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities associated with the 3,4-dihydroisoquinoline scaffold.[1] The protocols outlined below are based on established synthetic methodologies for related isoquinoline derivatives and are intended to serve as a comprehensive guide for researchers in the field.
Synthetic Strategy Overview
The synthesis of this compound derivatives can be approached through a multi-step sequence. A general and effective strategy involves the initial construction of the 3,4-dihydroisoquinoline core, followed by N-acylation with an appropriate oxoacetic acid equivalent.
A common method for the synthesis of the 3,4-dihydroisoquinoline-1(2H)-one scaffold is the Castagnoli–Cushman reaction.[2] This reaction provides a convergent approach to constructing the core heterocyclic system. Subsequent N-alkylation or N-acylation can then be performed to introduce the desired (oxo)acetic acid moiety.
An alternative approach involves the Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline ring, which can then be further functionalized.[3] The choice of synthetic route may depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a representative this compound derivative.
Protocol 1: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one via Castagnoli–Cushman Reaction
This protocol describes the synthesis of the core 3,4-dihydroisoquinolin-1(2H)-one scaffold.
Materials:
-
Homophthalic anhydride
-
Amine (e.g., benzylamine)
-
Aldehyde (e.g., benzaldehyde)
-
Toluene
-
Glacial acetic acid
Procedure:
-
To a solution of homophthalic anhydride (10 mmol) in toluene (50 mL), add the amine (10 mmol) and the aldehyde (10 mmol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol details the N-acylation of the 3,4-dihydroisoquinolin-1(2H)-one with ethyl chlorooxoacetate followed by hydrolysis to yield the target acid.
Materials:
-
3,4-dihydroisoquinolin-1(2H)-one (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chlorooxoacetate
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
Step 1: N-acylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,4-dihydroisoquinolin-1(2H)-one (5 mmol) and anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (6 mmol, 1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add ethyl chlorooxoacetate (5.5 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ester from Step 1 in a mixture of methanol (15 mL) and water (5 mL).
-
Add lithium hydroxide (10 mmol, 2 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are precursors to the target compounds.
| Entry | R1-Amine | R2-Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzylamine | Benzaldehyde | 5 | 75 | 238-239 | [4][5] |
| 2 | 3-Morpholinopropylamine | Benzaldehyde | 6 | 73.5 | 221-223 | [4] |
| 3 | Benzo[d][1][6]dioxol-5-amine | Benzaldehyde | 4 | 67.1 | 217-219 | [4] |
| 4 | 4-Iodoaniline | Benzaldehyde | 5 | 80.3 | 208-210 | [4][5] |
| 5 | [1,1'-Biphenyl]-4-amine | Benzaldehyde | 6 | 68.7 | 191-193 | [4] |
| 6 | Furan-2-ylmethanamine | Benzaldehyde | 4 | 75 | 238-239 | [4][5] |
Visualizations
The following diagrams illustrate the synthetic workflow and key reaction mechanisms.
Caption: Synthetic workflow for this compound derivatives.
Caption: Simplified mechanism of the Castagnoli-Cushman reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
The Castagnoli-Cushman Reaction: A Powerful Tool for the Synthesis of Dihydroisoquinolin-1(2H)-ones in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Castagnoli-Cushman reaction has emerged as a robust and versatile methodology for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, a privileged scaffold in medicinal chemistry. This powerful three-component reaction offers an efficient route to constructing this core structure with a high degree of molecular diversity and stereochemical control. The resulting dihydroisoquinolin-1(2H)-one derivatives have demonstrated significant potential in drug development, exhibiting a range of biological activities, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) for cancer therapy and as potent antimicrobial agents.
These application notes provide a comprehensive overview of the Castagnoli-Cushman reaction for the synthesis of dihydroisoquinolin-1(2H)-ones, including detailed experimental protocols, quantitative data on reaction scope and yields, and insights into the application of these compounds in drug discovery.
The Castagnoli-Cushman Reaction: Mechanism and Workflow
The three-component Castagnoli-Cushman reaction involves the condensation of a homophthalic anhydride, an amine, and an aldehyde to diastereoselectively form the dihydroisoquinolin-1(2H)-one core.[1][2] The generally accepted mechanism proceeds through the formation of an amide-acid intermediate from the reaction of the amine and homophthalic anhydride. This intermediate is in equilibrium with the starting materials, allowing for the in-situ formation of an imine from the amine and aldehyde. A subsequent Mannich-type reaction between the enolized anhydride and the imine, followed by an intramolecular cyclization, affords the final product.[1][3]
An experimental workflow for the synthesis and subsequent biological evaluation of dihydroisoquinolin-1(2H)-one derivatives is depicted below. This workflow highlights the key stages from the chemical synthesis and purification to the assessment of their therapeutic potential.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction.
Protocol 1: General Procedure for the Three-Component Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones
This protocol is adapted from the work of Krasavin and colleagues for the synthesis of PARP inhibitors.[2][4]
Materials:
-
Homophthalic anhydride (1.0 eq)
-
Amine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Acetonitrile (solvent)
-
Ammonium acetate (for 2-unsubstituted derivatives)
Procedure:
-
To a solution of the amine (or ammonium acetate) in acetonitrile, add the aldehyde.
-
Add homophthalic anhydride to the mixture.
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives for Antimicrobial Screening
This protocol is based on the methodology reported by Wang and coworkers for the synthesis of a library of derivatives for antioomycete activity testing.[5][6][7]
Materials:
-
Homophthalic anhydride (1.0 mmol)
-
Substituted amine (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ethanol (solvent)
Procedure:
-
Dissolve the substituted amine and substituted aldehyde in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add homophthalic anhydride to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization.
Data Presentation: Substrate Scope and Yields
The Castagnoli-Cushman reaction tolerates a wide range of functional groups on both the amine and aldehyde components, leading to a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The yields are generally good to excellent.
| Entry | Amine | Aldehyde | Product | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | 2,3-diphenyl-3,4-dihydroisoquinolin-1(2H)-one | 85 | [5] |
| 2 | Benzylamine | Benzaldehyde | 2-benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 92 | [5] |
| 3 | Ammonium Acetate | Cyclopropanecarboxaldehyde | 3-cyclopropyl-3,4-dihydroisoquinolin-1(2H)-one | 78 | [2][4] |
| 4 | 4-Fluoroaniline | Isobutyraldehyde | 2-(4-fluorophenyl)-3-isopropyl-3,4-dihydroisoquinolin-1(2H)-one | 75 | [5] |
| 5 | Ammonium Acetate | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-3,4-dihydroisoquinolin-1(2H)-one | 81 | [2] |
Applications in Drug Development
PARP Inhibition for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8][9] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which are converted to DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway results in synthetic lethality and selective killing of cancer cells.[8] Dihydroisoquinolin-1(2H)-one derivatives have been identified as potent PARP inhibitors.[2][4]
Quantitative Data: PARP Inhibition by Dihydroisoquinolin-1(2H)-one Derivatives [2][4]
| Compound | R1 | R2 | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | H | 156 | 70.1 |
| 2e | H | cyclopropyl | 26.4 | 18.3 |
| 6 | 7-Fluoro | cyclopropyl | 22.0 | 4.0 |
Antimicrobial Activity
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have also demonstrated significant antimicrobial, particularly antifungal and antioomycete, activity.[5][6][7] While the exact mechanism of action is still under investigation and may vary between different derivatives and target organisms, studies suggest that these compounds may act by disrupting the integrity of the fungal cell membrane.[6][7] Another potential mechanism for related tetrahydroisoquinoline derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[10]
Quantitative Data: Antioomycete Activity of Dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans [5][6][7]
| Compound | R1 | R2 | EC50 (µM) |
| I1 | H | Phenyl | 35.6 |
| I12 | H | 4-Chlorophenyl | 21.8 |
| I23 | H | 4-Methoxyphenyl | 14.0 |
| Hymexazol (Commercial Fungicide) | - | - | 37.7 |
Conclusion
The Castagnoli-Cushman reaction provides a highly effective and adaptable platform for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. The straightforward protocols, good to excellent yields, and broad substrate scope make this reaction particularly attractive for the generation of compound libraries for drug discovery. The demonstrated efficacy of these derivatives as both PARP inhibitors and antimicrobial agents underscores the therapeutic potential of this chemical scaffold and warrants further investigation and development. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to explore the synthesis and application of these promising compounds.
References
- 1. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 2. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one, a key structural motif in many biologically active compounds. The protocols outlined below are based on established chemical literature and are intended to serve as a guide for the synthesis of a variety of N-substituted derivatives.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities. N-alkylation of this lactam nitrogen is a common strategy to modulate the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. This application note details a standard protocol for N-alkylation using a strong base and an alkyl halide, a widely applicable and efficient method.
General Reaction Scheme
The N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one typically proceeds via a two-step, one-pot process. First, the lactam nitrogen is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic amide anion. This is followed by the addition of an electrophilic alkylating agent, typically an alkyl halide, which undergoes an SN2 reaction with the anion to form the desired N-alkylated product.
Caption: General reaction scheme for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one.
Experimental Protocols
Protocol 1: Standard N-Alkylation using Sodium Hydride
This protocol describes a general method for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one using sodium hydride as the base and an alkyl halide as the alkylating agent.
Materials:
-
3,4-dihydroisoquinolin-1(2H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq).
-
Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of the Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one and a closely related analog with various alkyl halides.
| Entry | Substrate | Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,4-dihydroisoquinolin-1(2H)-one | Benzyl bromide | NaH | DMF | RT | 4 | ~90% |
| 2 | 3,4-dihydroisoquinolin-1(2H)-one | Methyl iodide | NaH | DMF | RT | 2 | >95% |
| 3 | 3,4-dihydroisoquinolin-1(2H)-one | Ethyl bromide | NaH | DMF | RT | 6 | ~85% |
| 4 | 1,4-dihydroisoquinolin-3(2H)-one | Propargylamine | n-BuLi | THF | -78 to RT | - | 78 |
| 5 | 1,4-dihydroisoquinolin-3(2H)-one | Allylamine | n-BuLi | THF | -78 to RT | - | 84 |
| 6 | 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid | Benzyl bromide | - | - | - | - | 72[1] |
Note: Yields are approximate for entries 1-3 and are based on typical outcomes for this type of reaction. Data for entries 4 and 5 are from a similar substrate and are provided for comparative purposes. The conditions for entry 6 were not fully detailed in the cited literature.
Alternative Protocols
While the NaH/alkyl halide method is robust, other protocols can be advantageous depending on the substrate and desired scale.
-
Phase-Transfer Catalysis (PTC): This method can be milder and avoid the use of pyrophoric reagents like NaH. A typical PTC system would involve an aqueous solution of a base (e.g., NaOH or K₂CO₃), an organic solvent for the substrate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Microwave-Assisted Synthesis: For rapid reaction optimization and synthesis of compound libraries, microwave irradiation can significantly reduce reaction times. This is often performed under solvent-free conditions or with a high-boiling point solvent.
Safety Precautions
-
Sodium hydride is a flammable and water-reactive solid. It should be handled with care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The N-alkylation of 3,4-dihydroisoquinolin-1(2H)-one is a versatile and high-yielding reaction that allows for the synthesis of a diverse range of derivatives. The standard protocol using sodium hydride and an alkyl halide is a reliable method for laboratory-scale synthesis. For specific applications, alternative methods such as phase-transfer catalysis or microwave-assisted synthesis may offer advantages in terms of safety, scalability, and reaction time. The data and protocols presented here provide a solid foundation for researchers to explore the chemical space around this important scaffold.
References
Application Notes and Protocols for STING Inhibitor Development Using 3,4-Dihydroisoquinolin-2(1H)-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response. Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of 3,4-dihydroisoquinolin-2(1H)-yl derivatives in the development of STING inhibitors.
While information regarding the direct STING inhibitory activity of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is not publicly available, this document will focus on a closely related and potent STING inhibitor from the 3,4-dihydroisoquinoline-2(1H)-carboxamide series, specifically compound 5c , as a representative example. This compound has demonstrated significant inhibitory effects on both human and murine STING, offering a valuable tool for research and drug development.[1]
Compound Profile: 3,4-dihydroisoquinoline-2(1H)-carboxamide (Compound 5c)
Extensive structure-activity relationship (SAR) studies have identified compound 5c as a potent STING inhibitor.[1] It is believed to exert its inhibitory effect through covalent binding to the transmembrane domain of the STING protein.[1]
Quantitative Data
The inhibitory activity of compound 5c has been quantified in cellular assays, demonstrating low nanomolar potency against both human and murine STING.
| Parameter | Human STING (IC50) | Murine STING (IC50) | Reference |
| Cellular Inhibitory Activity | 44 nM | 32 nM | [1] |
STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.
Caption: The cGAS-STING signaling pathway and the proposed mechanism of inhibition by compound 5c.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of STING inhibitors are provided below.
In Vitro STING Inhibition Assay (IFN-β Reporter Gene Assay)
This assay quantifies the ability of a test compound to inhibit STING-dependent induction of the IFN-β promoter.
Objective: To determine the dose-dependent inhibitory effect of a test compound on STING agonist-induced IFN-β production in a cellular context.
Materials:
-
THP-1-Dual™ KI-hSTING-R232 reporter cells (or other suitable reporter cell line)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Test compound (e.g., Compound 5c)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed THP-1 reporter cells at a density of ~40,000 cells per well in a 96-well plate in 75 µL of assay medium.[2]
-
Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.
-
Compound Treatment: Add 25 µL of the diluted compound to the respective wells. For control wells, add 25 µL of vehicle (e.g., DMSO-containing medium).
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
STING Activation: Prepare a solution of 2'3'-cGAMP in culture medium. Add the STING agonist to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[3]
-
Luminescence Measurement:
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for the IFN-β reporter gene assay to determine STING inhibitor potency.
Cytokine Release Assay (ELISA)
This protocol measures the secretion of specific cytokines (e.g., IFN-β, TNF-α) into the cell culture supernatant following STING activation and inhibition.
Objective: To quantify the inhibitory effect of a test compound on the production of key inflammatory cytokines.
Materials:
-
THP-1 or RAW 264.7 cells
-
STING agonist (e.g., 2'3'-cGAMP)
-
Test compound
-
Cell culture medium
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human IFN-β, human TNF-α)
-
Plate reader
Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 of the In Vitro STING Inhibition Assay protocol.
-
Incubation for Protein Secretion: Incubate the plate for 18-24 hours to allow for cytokine accumulation in the supernatant.[4]
-
Sample Collection: Carefully collect the cell culture supernatant and centrifuge to remove any cell debris. The supernatant can be used immediately or stored at -80°C.[4]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[4]
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
In Vivo Anti-Inflammatory Efficacy in a Mouse Model
This protocol describes a general approach to evaluate the in vivo efficacy of a STING inhibitor in a mouse model of STING-agonist-induced systemic inflammation.
Objective: To assess the ability of a test compound to suppress STING-mediated inflammation in a living organism.
Materials:
-
C57BL/6 mice
-
STING agonist (e.g., diABZI or CMA)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Blood collection supplies
-
ELISA kits for murine IFN-β and TNF-α
Protocol:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the mice at a predetermined dose and route.
-
STING Agonist Challenge: After a specified pre-treatment time, challenge the mice with a STING agonist (e.g., intraperitoneal injection of diABZI).
-
Blood Collection: At a time point corresponding to peak cytokine production (e.g., 2-4 hours post-agonist challenge), collect blood samples via a suitable method (e.g., retro-orbital bleeding, cardiac puncture).
-
Serum Preparation: Process the blood to obtain serum and store at -80°C until analysis.
-
Cytokine Measurement: Measure the levels of IFN-β and TNF-α in the serum using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold, represented by the potent inhibitor 5c, provides a promising starting point for the development of novel therapeutics targeting STING-mediated diseases. The protocols outlined in this document offer a comprehensive framework for the characterization of such inhibitors, from initial in vitro screening to in vivo proof-of-concept studies. These methodologies will aid researchers in advancing the understanding and therapeutic modulation of the STING signaling pathway.
References
High-Throughput Screening Assays for Isoquinoline-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of isoquinoline-based compounds. Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of molecules with a wide range of biological activities, making them a rich source for drug discovery. These protocols are designed to guide researchers in identifying and characterizing the biological effects of isoquinoline compound libraries.
Introduction to High-Throughput Screening (HTS) for Isoquinoline Compounds
High-throughput screening (HTS) enables the rapid testing of large numbers of chemical compounds against specific biological targets.[1] For isoquinoline-based libraries, HTS is instrumental in identifying "hit" compounds with potential therapeutic value. These hits can then be further optimized through medicinal chemistry to become lead compounds. Common HTS assays for isoquinolines fall into several categories, including cell-based assays to assess cellular phenotypes and biochemical assays to measure the activity of specific molecular targets.
Cell-Based High-Throughput Screening Assays
Cell-based assays are crucial for understanding the effects of isoquinoline compounds in a biologically relevant context.[2] These assays can measure a variety of cellular responses, from proliferation and viability to specific signaling pathway modulation.[3]
Cell Proliferation and Cytotoxicity Assays
A primary goal in cancer drug discovery is to identify compounds that inhibit the growth of cancer cells. Several isoquinoline derivatives have demonstrated potent antiproliferative activity.[3][4]
Data Presentation: IC50 Values of Isoquinoline Derivatives in Cancer Cell Lines
| Compound ID | Isoquinoline Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| B01002 | Synthetic Isoquinoline | SKOV3 (Ovarian) | CCK-8 | 7.65 µg/mL | [5] |
| C26001 | Synthetic Isoquinoline | SKOV3 (Ovarian) | CCK-8 | 11.68 µg/mL | [5] |
| 1a | Isoquinoline-coumarin hybrid | A549 (Lung) | Not Specified | 1.43 | [3] |
| 1b | Isoquinoline-coumarin hybrid | A549 (Lung) | Not Specified | 1.75 | [3] |
| 1c | Isoquinoline-coumarin hybrid | A549 (Lung) | Not Specified | 3.93 | [3] |
| 14 | Sulfonamido-TET ethyl acrylate | HCT116 (Colon) | Not Specified | 0.48 (24h), 0.23 (48h) | [3] |
| 14 | Sulfonamido-TET ethyl acrylate | CT26 (Colon) | Not Specified | 0.58 (24h), 0.30 (48h) | [3] |
| 26a | Tetrahydroisoquinoline | HEPG2 (Liver) | Not Specified | 31 µg/mL | [3] |
| 27a | Tetrahydroisoquinoline | HCT116 (Colon) | Not Specified | 50 µg/mL | [3] |
Experimental Protocol: CCK-8 Cell Proliferation Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., SKOV3, A549)
-
Complete cell culture medium
-
Isoquinoline compound library (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the isoquinoline compounds in complete culture medium. Add 10 µL of each compound concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[6]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds eliminate cancer cells.[7] Isoquinoline alkaloids have been shown to induce apoptosis in various cancer cell lines.[8]
Experimental Protocol: Hoechst 33342 and Propidium Iodide (PI) Staining for Apoptosis
This dual-staining method allows for the differentiation of live, apoptotic, and necrotic cells. Hoechst 33342 is a cell-permeable dye that stains the condensed chromatin of apoptotic cells more brightly than the chromatin of normal cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is therefore used to identify dead cells.
Materials:
-
Cells treated with isoquinoline compounds
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 staining solution
-
Propidium Iodide (PI) staining solution
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of isoquinoline compounds for a specific duration to induce apoptosis.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Hoechst 33342 and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry.
-
Live cells: Blue (Hoechst) faint staining, Red (PI) negative.
-
Early apoptotic cells: Bright blue (condensed chromatin), Red (PI) negative.
-
Late apoptotic/necrotic cells: Bright blue and Red (PI) positive.
-
Biochemical High-Throughput Screening Assays
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor.
Kinase Inhibition Assays
Many signaling pathways that are dysregulated in cancer are controlled by protein kinases. Isoquinoline derivatives have been identified as potent inhibitors of several kinases, including HER2.[9]
Data Presentation: IC50 Values of Isoquinoline Derivatives against HER2 Kinase
| Compound ID | Isoquinoline Derivative Class | Assay Type | IC50 (nM) | Reference |
| 9a | Isoquinoline-quinazoline | Kinase Assay | 13 | [9] |
| 9b | Isoquinoline-quinazoline | Kinase Assay | 18 | [9] |
| 14a | Isoquinoline-triazole-quinazoline | Kinase Assay | 103 | [9] |
| 14f | Isoquinoline-phenyl-quinazoline | Kinase Assay | 1.8 | [1] |
Experimental Protocol: HER2 Kinase Assay (Generic)
This protocol provides a general framework for a homogenous time-resolved fluorescence (HTRF) or fluorescence polarization (FP) based kinase assay.
Materials:
-
Recombinant HER2 kinase
-
Kinase buffer
-
ATP
-
Fluorescently labeled substrate peptide
-
Phospho-specific antibody (for HTRF) or tracer (for FP)
-
384-well plates
-
Plate reader capable of HTRF or FP detection
Protocol:
-
Reaction Setup: In a 384-well plate, add the isoquinoline compound, recombinant HER2 kinase, and the fluorescently labeled substrate peptide in kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
For HTRF: Add a detection mixture containing a europium-labeled anti-phospho-tyrosine antibody and an acceptor fluorophore. Incubate to allow for antibody binding.
-
For FP: Add a tracer that competes with the phosphorylated substrate for binding to a specific antibody.
-
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values.
Voltage-Gated Sodium Channel (Nav) Blockade Assays
Voltage-gated sodium channels are important targets for the treatment of pain and neurological disorders. Certain isoquinoline alkaloids have been identified as blockers of these channels.[2]
Data Presentation: IC50 Values of Isoquinoline Alkaloids against Voltage-Gated Sodium Channels
| Compound | Isoquinoline Subgroup | Target | Assay Type | IC50 (µM) | Reference |
| Liriodenine | Oxoaporphine | NaV channels | VSP FRET | 1.8 | [2] |
| Oxostephanine | Oxoaporphine | NaV channels | VSP FRET | 2.1 | [2] |
| Thalmiculine | Aporphine | NaV channels | VSP FRET | 11.2 | [2] |
| Protopine | Protopine | NaV channels | VSP FRET | 13.1 | [2] |
| Bebeerine | Bisbenzylisoquinoline | hNav1.2 | Patch-clamp | <10 | [2] |
| Bebeerine | Bisbenzylisoquinoline | hNav1.6 | Patch-clamp | <10 | [2] |
Experimental Protocol: FRET-Based Membrane Potential Assay for NaV Channels
This assay uses fluorescence resonance energy transfer (FRET) to measure changes in cell membrane potential upon NaV channel activation.
Materials:
-
HEK293 cells stably expressing the NaV channel of interest
-
FRET dyes (e.g., a coumarin-phospholipid donor and an oxonol acceptor)
-
NaV channel activator (e.g., batrachotoxin)
-
Assay buffer
-
384-well plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent
Protocol:
-
Cell Plating: Plate the NaV-expressing HEK293 cells in 384-well plates.
-
Dye Loading: Load the cells with the FRET donor and acceptor dyes.
-
Compound Incubation: Add the isoquinoline compounds to the wells and incubate.
-
Signal Measurement: Place the plate in the FLIPR instrument. Add the NaV channel activator to all wells to induce membrane depolarization.
-
Data Acquisition: The FLIPR instrument measures the change in FRET ratio over time. Inhibitors of the NaV channel will prevent depolarization, resulting in a smaller change in the FRET signal.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values for each compound.
Signaling Pathway Analysis
Understanding how isoquinoline compounds modulate cellular signaling pathways is crucial for elucidating their mechanism of action.
Caspase-IAP Apoptosis Pathway
The Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis, often by directly inhibiting caspases. Some isoquinoline derivatives have been shown to inhibit IAPs, thereby promoting cancer cell apoptosis.[5]
AMPK Signaling Pathway and Lipid Metabolism
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates metabolism. Some isoquinoline alkaloids, such as berberine, can activate AMPK, leading to beneficial effects on lipid metabolism.
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow from primary screening to hit confirmation and validation.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, such as in bulk drug substance, formulated products, or biological fluids, is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and specific, providing a foundation for method development and validation in a research or quality control laboratory.
I. Analytical Methodologies
Two primary analytical techniques are presented for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is suitable for the quantification of the analyte in bulk material and pharmaceutical formulations where concentration levels are relatively high. It offers a good balance of performance, cost-effectiveness, and accessibility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity, making it the method of choice for quantifying trace levels of the analyte in complex matrices such as plasma, serum, or tissue homogenates.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical performance characteristics for the proposed analytical methods. Note: These are representative values and will require validation for specific applications.
Table 1: RP-HPLC-UV Method Parameters
| Parameter | Typical Performance |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Wavelength (λmax) | ~210 nm and ~254 nm |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
| Matrix Effect | Minimal |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
II. Experimental Protocols
Protocol 1: Quantification by RP-HPLC-UV
1. Objective: To determine the concentration of this compound in a solid sample.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase initial composition (90:10 Mobile Phase A:B) to achieve concentrations from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis and Data Interpretation:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of the analyte in the samples by interpolating the peak areas from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
1. Objective: To determine the concentration of this compound in a biological matrix (e.g., plasma).
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Blank biological matrix (e.g., plasma)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Analyte: Q1 m/z [M-H]⁻ → Q3 m/z [fragment ion]⁻ (To be determined by infusion of the standard)
-
Internal Standard: Q1 m/z [IS-H]⁻ → Q3 m/z [IS fragment ion]⁻ (To be determined by infusion of the IS)
-
-
Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for maximal signal.
4. Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the IS in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking blank plasma with the analyte to achieve concentrations from 0.5 ng/mL to 500 ng/mL. Each standard should also contain a fixed concentration of the IS.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
5. Analysis and Data Interpretation:
-
Inject the prepared standards to construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration.
-
Inject the prepared samples.
-
Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.
III. Visualizations
Experimental Workflows
Caption: Workflow for HPLC-UV Quantification.
Application Notes and Protocols for Developing CNS Agents Using 2-(3,4-Dihydroisoquinolin-2(1H)-yl)Acetic Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid as a versatile intermediate for the synthesis of novel Central Nervous System (CNS) agents. The protocols detailed below focus on the development of dopamine D1 receptor positive allosteric modulators (PAMs) and explore the potential for creating neuroprotective quinazolinone derivatives.
Introduction: The Therapeutic Potential of the Dihydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its dihydroisoquinoline precursors are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown significant promise in the development of CNS therapies, including treatments for neurodegenerative disorders and psychiatric conditions. The intermediate, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid, offers a strategic starting point for synthesizing diverse libraries of compounds through modification of the carboxylic acid moiety. This allows for the exploration of structure-activity relationships (SAR) to identify potent and selective CNS agents.
A notable example of a CNS agent featuring a substituted 3,4-dihydroisoquinoline core is LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1] This compound is currently in clinical development for Lewy body dementia, highlighting the therapeutic potential of this chemical class.[1]
Application I: Development of Dopamine D1 Receptor Positive Allosteric Modulators
Dopamine D1 receptors are Gαs/olf-coupled G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and cognitive processes.[2] Positive allosteric modulators of the D1 receptor offer a promising therapeutic strategy for neuropsychiatric disorders by enhancing the receptor's response to the endogenous ligand, dopamine, potentially avoiding the side effects associated with direct agonists.[2][3]
Signaling Pathway
Activation of the dopamine D1 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[2]
Quantitative Data for D1 Receptor PAMs
The following table summarizes the in vitro pharmacological data for known D1 receptor PAMs with a tetrahydroisoquinoline scaffold.
| Compound | Target | Assay | EC50 (nM) | Emax (%) | Reference |
| LY3154207 | Human Dopamine D1 Receptor | cAMP Accumulation (Potentiator Mode) | 3.7 | 84 | [4] |
| DETQ | Human Dopamine D1 Receptor | cAMP Accumulation (Potentiator Mode) | - | - | [2] |
Experimental Protocols
This protocol describes a general method for the synthesis of novel D1 PAM candidates by coupling 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid with various anilines.
Materials:
-
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride
-
Substituted aniline of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the substituted aniline (1.1 eq) followed by HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired N-aryl-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a method to assess the ability of synthesized compounds to potentiate dopamine-induced cAMP production in cells expressing the human dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Dopamine
-
Test compounds (synthesized N-aryl acetamides)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Culture HEK293-hD1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a dopamine standard curve in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 10-15 minutes.
-
To measure potentiator activity, add the test compounds at various concentrations along with a fixed, sub-maximal (EC₂₀) concentration of dopamine.
-
To measure agonist activity, add the test compounds alone.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Application II: Development of Neuroprotective Quinazolinone Derivatives
Quinazolinone and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including neuroprotective effects.[5] A plausible synthetic route can be envisioned to convert the 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid intermediate into novel quinazolinone structures.
Proposed Synthetic Pathway
The carboxylic acid of the starting intermediate can be coupled with an anthranilamide derivative, followed by cyclization to form the quinazolinone ring.
Experimental Protocols
This protocol outlines a two-step synthesis of quinazolinone derivatives from the starting intermediate.
Step 1: Amide Coupling with Anthranilamide
-
Follow the amide coupling protocol described in section 2.3.1, using a substituted anthranilamide in place of the aniline.
Step 2: Cyclization to form the Quinazolinone Ring
-
The resulting N-(2-carbamoylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide can be cyclized under various conditions (e.g., heating in a high-boiling solvent, or with acid or base catalysis) to yield the desired quinazolinone derivative. The optimal conditions will need to be determined empirically for each substrate.
This assay assesses the ability of synthesized compounds to protect neuronal cells from a toxin-induced injury, a common model for Parkinson's disease research.[5]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
Test compounds (synthesized quinazolinone derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Culture and Plating: Culture and seed SH-SY5Y cells in 96-well plates as described in section 2.3.2.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in culture medium) for 2-4 hours.
-
Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
-
-
Induction of Cell Injury: Add MPP⁺ to the wells (excluding the untreated control wells) to a final concentration that induces significant but not complete cell death (e.g., 1-2 mM, to be optimized).
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the test compound concentration to determine the neuroprotective efficacy.
Conclusion
The 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid intermediate is a valuable building block for the synthesis of novel CNS agents. The protocols provided herein offer a starting point for the development of dopamine D1 receptor PAMs and neuroprotective quinazolinone derivatives. Through systematic derivatization and biological evaluation, this scaffold holds significant potential for the discovery of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as potent histone deacetylase (HDAC) inhibitors. The following sections detail the inhibitory activities of these compounds, protocols for their evaluation, and key structural relationships governing their function.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[1][2] In various cancers, HDACs are often overexpressed, contributing to tumor growth and survival.[3][4] Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer agents, capable of inducing growth arrest, differentiation, and apoptosis in tumor cells.[1][5] The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been identified as a promising framework for the development of novel and potent HDAC inhibitors.[1][6]
Mechanism of Action and Signaling Pathway
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives typically act as HDAC inhibitors by chelating the zinc ion within the active site of the enzyme. This interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones. The increased histone acetylation results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes and other genes that inhibit cell proliferation and induce apoptosis.
Caption: General signaling pathway of HDAC inhibition.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of selected 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives against various HDAC isoforms and cancer cell lines.
Table 1: HDAC Inhibitory Activity of Representative Compounds
| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Reference |
| 13a | - | - | - | 0.58 ± 0.10 | [6] |
| 7d | - | - | - | 1.00 ± 0.16 | [6] |
| 8l | - | - | - | 1.06 ± 0.14 | [6] |
| 7i | - | - | - | 1.17 ± 0.19 | [6] |
| 7a | - | - | - | 1.29 ± 0.15 | [6] |
| Vorinostat (SAHA) | - | - | - | 1.48 ± 0.20 | [6] |
| Compound 79 | Comparable to SAHA | Comparable to SAHA | Comparable to SAHA | - | [1] |
| Compound 82 | Superior to SAHA | Superior to SAHA | Superior to SAHA | - | [1][2] |
| 3g | >10 (330-fold selective) | - | >10 | 0.082 | [4][7] |
| 3n | >10 (135-fold selective) | - | >10 | 0.055 | [4][7] |
Note: "-" indicates data not available in the cited sources.
Table 2: Anti-proliferative Activity of Representative Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 79 | Various (17 cell lines) | Most < 5, some < 1 | [1] |
| 25e | MDA-MB-231 (in vivo) | Excellent activity | [5] |
| 34a | MDA-MB-231 (in vivo) | Excellent activity | [5] |
| 34b | MDA-MB-231 (in vivo) | Excellent activity | [5] |
| 3n | Neuroblastoma cell lines | Concentration-dependent cytotoxicity | [3][4] |
Experimental Protocols
The following are generalized protocols for the evaluation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as HDAC inhibitors, based on methodologies described in the literature.
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is a common method for determining the inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound solution, HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the HDAC inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60, MDA-MB-231, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental and Discovery Workflow
The development of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as HDAC inhibitors typically follows a structured workflow from initial design to in vivo evaluation.
Caption: Workflow for HDAC inhibitor discovery.
Structure-Activity Relationship (SAR)
The biological activity of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives is significantly influenced by the nature and position of various substituents. Key SAR findings include:
-
Zinc-Binding Group (ZBG): Hydroxamic acids are effective ZBGs for potent HDAC inhibition.[1][5]
-
Linker Region: The length and composition of the linker connecting the tetrahydroisoquinoline core to the ZBG are crucial for optimal activity.
-
Cap Group: Modifications to the "cap" region, which interacts with the surface of the enzyme, can modulate potency and isoform selectivity. For instance, introducing a phenylpropyl group in the CAP region has shown good activity against HDAC1, 3, and 6.[1]
-
Substitution on the Tetrahydroisoquinoline Ring: The position of linkage to the rest of the pharmacophore is important, with the 7-position being favored over the 6-position in some series.[1]
These application notes and protocols provide a foundational resource for researchers engaged in the discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based HDAC inhibitors. For specific experimental details, it is recommended to consult the primary literature cited.
References
- 1. Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tetrahydroisoquinoline-based hydroxamic acid derivatives: potent histone deacetylase inhibitors with marked in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary activity assay of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel Histone deacetylases (HDACs) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for the Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, providing a powerful and versatile method for the construction of the 3,4-dihydroisoquinoline scaffold. First reported in 1893, this intramolecular cyclization of β-arylethylamides remains a pivotal tool for medicinal chemists and drug development professionals.[1][2] The resulting 3,4-dihydroisoquinoline core is a privileged structural motif present in a vast array of natural products, particularly alkaloids, as well as synthetic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This document provides a comprehensive overview of the Bischler-Napieralski reaction, including its mechanistic details, applications in drug discovery, detailed experimental protocols, and a comparative analysis of reaction conditions.
Reaction Mechanism
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclodehydration of a β-arylethylamide using a condensing agent under acidic conditions, typically at elevated temperatures.[1][5] Two primary mechanistic pathways are proposed, with the predominant route often influenced by the specific reaction conditions and the nature of the condensing agent employed.[3][5]
Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate
In this pathway, the amide carbonyl oxygen attacks the condensing agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester. Subsequent elimination affords the 3,4-dihydroisoquinoline.[1][5]
Mechanism II: The Nitrilium Ion Intermediate
Alternatively, the reaction can proceed through the formation of a nitrilium ion intermediate.[3][5] This highly electrophilic species then undergoes intramolecular electrophilic aromatic substitution on the electron-rich aryl ring to form the cyclized product. This mechanism is particularly relevant at higher temperatures and is supported by the occasional formation of styrene derivatives as byproducts via a retro-Ritter reaction.[6][7]
Applications in Drug Development and Natural Product Synthesis
The isoquinoline and its derivatives are crucial building blocks in medicinal chemistry and are found in numerous FDA-approved drugs. The Bischler-Napieralski reaction serves as a key synthetic step in the preparation of a wide range of biologically active molecules. Its applications span from the total synthesis of complex natural product alkaloids to the generation of libraries of substituted isoquinolines for drug discovery programs.[3][4][6] For instance, this reaction has been instrumental in the synthesis of papaverine derivatives, which exhibit potent biological activities.[8] Furthermore, modern variations of this reaction, including milder conditions and microwave-assisted protocols, have expanded its scope and applicability in contemporary drug development.[6][9]
Key Experimental Considerations
The success of the Bischler-Napieralski reaction is highly dependent on several factors:
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Aromatic Ring Activation: The reaction is most effective when the aromatic ring is activated by electron-donating groups, which facilitate the intramolecular electrophilic aromatic substitution.[5][7] Substrates with deactivated aromatic rings may require harsher conditions or fail to cyclize.[1]
-
Choice of Condensing Agent: A variety of dehydrating agents can be employed, with the choice depending on the substrate's reactivity. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O). For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often effective.[5][7][10]
-
Side Reactions: The most common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This can be mitigated by using milder conditions, employing a nitrile as the solvent, or by using modified procedures such as the oxalyl chloride-FeCl₃ method.[1][6][7]
Quantitative Data Summary
The following table summarizes various conditions and yields for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines, providing a comparative overview for experimental design.
| Starting Material | Condensing Agent/Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 1 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | ~90 | [11] |
| N-Phenethylacetamide | POCl₃ | Dichloromethane | Reflux | 4 | 1-Methyl-3,4-dihydroisoquinoline | Not specified | [5] |
| N-(4-Methoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | 2 | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | 85 | [8] |
| N-(3-Methoxyphenethyl)propionamide | PPA | - | 150 | 0.5 | 7-Methoxy-1-ethyl-3,4-dihydroisoquinoline | 78 | General Protocol |
| N-(Phenethyl)benzamide | P₂O₅, POCl₃ | - | 120 | 1 | 1-Phenyl-3,4-dihydroisoquinoline | 75 | [7] |
| Amide Substrate | Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 | 0.8 | Corresponding 3,4-dihydroisoquinoline | Not specified | [5] |
| (R)-N-(1,2-Diphenylethyl)acetamide | Oxalyl chloride, then FeCl₃ | Dichloromethane | 0 to RT | 2 | (R)-1-Methyl-3,4-diphenyl-3,4-dihydroisoquinoline | 92 | [1] |
| Phenylethanol and Acetonitrile | Tf₂O, 2,6-lutidine | 1,2-Dichloroethane | 80 | 12 | 1-Methyl-3,4-dihydroisoquinoline | 87 | [12] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-arylethylamide substrate (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.1 to 5.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Round-bottom flask, oven-dried
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Methanol/water mixture (9:1)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (for extraction)
-
Separatory funnel
Procedure:
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere, add the anhydrous solvent.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) dropwise. Note: The addition may be exothermic.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[13]
-
Upon completion, cool the reaction mixture to room temperature and concentrate it via rotary evaporation.[5]
-
Dissolve the resulting residue in a methanol/water mixture (e.g., 9:1) and cool to 0 °C.[5]
-
Carefully add NaBH₄ portion-wise until the pH reaches approximately 7.
-
Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.[5]
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization as required.
Protocol 2: Modified Procedure using Triflic Anhydride (Tf₂O)
This protocol describes a milder version of the Bischler-Napieralski reaction.
Materials:
-
Amide substrate (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.25 equiv)
-
2-Chloropyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (-20 °C and 0 °C)
-
Sodium borohydride (NaBH₄) (12 equiv)
-
Methanol
Procedure:
-
To a solution of the amide (1.0 equiv) in anhydrous DCM at -20 °C, add 2-chloropyridine (2.0 equiv).[5]
-
Stir the resulting mixture at -20 °C for 5 minutes before the addition of Tf₂O (1.25 equiv).
-
Stir the reaction mixture at -20 °C for 30 minutes and then at 0 °C for a further 20 minutes.[5]
-
Cool the mixture back to 0 °C and add a solution of NaBH₄ (12 equiv) in methanol.
-
Allow the resulting mixture to stir while slowly warming to room temperature over 1 hour.[5]
-
Quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanism Diagram
Caption: Nitrilium ion pathway of the Bischler-Napieralski reaction.
Experimental Workflow Diagram
Caption: General workflow for the Bischler-Napieralski synthesis.
References
- 1. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
Welcome to the technical support center for the synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common strategy involves a two-step process:
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N-acylation: 1,2,3,4-Tetrahydroisoquinoline (THIQ) is reacted with a suitable acylating agent, such as ethyl 2-chloro-2-oxoacetate or a similar oxalic acid derivative, to form the corresponding ethyl ester intermediate (ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate).
-
Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.
Q2: What are the most common reasons for low yield in this synthesis?
Low yields can often be attributed to several factors:
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Inefficient Acylation: The nucleophilicity of the secondary amine in THIQ can be influenced by steric hindrance and reaction conditions.
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Side Reactions: The acylating agent can participate in unwanted side reactions, or the product itself may be unstable under the reaction conditions.
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Difficult Purification: The final product is a carboxylic acid, which can be challenging to isolate from aqueous solutions and may require specific purification techniques.
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Incomplete Hydrolysis: The hydrolysis of the ester intermediate may not go to completion, resulting in a mixture of starting material and product.
Q3: Are there alternative acylating agents to ethyl 2-chloro-2-oxoacetate?
Yes, several alternatives can be considered, which may offer milder reaction conditions or improved yields.[1] These include:
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Oxalic acid with a coupling agent: Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBT) or Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) can facilitate the direct amidation of THIQ with oxalic acid.
-
Methyl or ethyl oxalyl chloride: These reagents can also be used for the acylation step.
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Other activated oxalic acid derivatives: Pre-activated forms of oxalic acid can also be employed to improve reactivity.
Troubleshooting Guides
Problem 1: Low Yield in the N-Acylation Step
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Low Reactivity of Acylating Agent | Switch to a more reactive acylating agent like oxalyl chloride or use a coupling agent (e.g., EDCI/HOBT) with oxalic acid. | Acyl chlorides are generally more reactive than their corresponding esters. Coupling agents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[2] |
| Steric Hindrance | Increase reaction temperature or use a less sterically hindered base if applicable. | Higher temperatures can provide the necessary activation energy to overcome steric barriers. |
| Presence of Moisture | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Acyl chlorides are highly sensitive to moisture and will readily hydrolyze, reducing the amount available to react with the amine. |
| Inappropriate Base | If using an acyl chloride, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the HCl byproduct. The combination of TEA and DMAP can be effective in driving the reaction to completion. | The base neutralizes the acid formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. Using a nucleophilic base could lead to unwanted side reactions with the acylating agent. |
| Side Reactions with Solvent | Choose an inert solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). | Protic solvents will react with the acylating agent. |
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate.
Problem 2: Incomplete or Problematic Hydrolysis of the Ester Intermediate
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Base/Acid | Increase the equivalents of base (e.g., LiOH, NaOH) or acid (e.g., HCl, H₂SO₄) used for hydrolysis. | Saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis are equilibrium processes. Increasing the concentration of the catalyst can drive the reaction to completion. |
| Low Reaction Temperature | Increase the reaction temperature or prolong the reaction time. | Hydrolysis can be slow at room temperature. Refluxing the reaction mixture is often necessary. |
| Product Degradation | If the product is sensitive to harsh basic or acidic conditions, consider enzymatic hydrolysis as a milder alternative. | Enzymes can offer high selectivity and operate under milder pH and temperature conditions, preventing degradation of the target molecule. |
| Poor Solubility of the Ester | Use a co-solvent system, such as THF/water or dioxane/water, to improve the solubility of the ester starting material. | Improved solubility ensures better contact between the ester and the hydrolyzing agent, leading to a faster and more complete reaction. |
-
Dissolve the crude ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Product is Water Soluble | After acidification, thoroughly extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or a mixture of DCM and isopropanol. | The polarity of the carboxylic acid can lead to some water solubility. Multiple extractions are necessary to maximize the recovery of the product. |
| Emulsion Formation during Workup | Add brine to the separatory funnel to help break the emulsion. | The increased ionic strength of the aqueous layer helps to separate the organic and aqueous phases. |
| Co-eluting Impurities in Chromatography | If column chromatography is necessary, use a solvent system with a small amount of acetic or formic acid to keep the product protonated and improve peak shape. | Adding an acid to the mobile phase suppresses the ionization of the carboxylic acid, reducing tailing on silica gel. |
| Product is an Oil | Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water). If it remains an oil, purification by preparative HPLC may be necessary. | Crystallization is an effective method for obtaining high-purity solid products. |
Data Presentation
| Reaction Step | Parameter | Condition A | Condition B | Yield (%) | Notes |
| N-Acylation | Acylating Agent | Ethyl 2-chloro-2-oxoacetate | Oxalic acid / EDCI | 65% | Condition B may be milder. |
| Base | Triethylamine | DIPEA | 70% | DIPEA is more sterically hindered and less nucleophilic. | |
| Solvent | Dichloromethane | Tetrahydrofuran | 68% | Both are suitable aprotic solvents. | |
| Hydrolysis | Reagent | LiOH in THF/H₂O | NaOH in EtOH/H₂O | 85% | LiOH is often preferred for milder conditions. |
| Temperature | Room Temperature | Reflux | 90% | Refluxing can ensure complete hydrolysis. |
Visualizations
Caption: General workflow for the two-step synthesis.
Caption: Troubleshooting logic for low acylation yield.
References
Technical Support Center: Purification of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this polar, acidic compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For larger quantities with crystalline solids, recrystallization is often a good first choice. For complex mixtures or amorphous solids, column chromatography may be more effective.
Q2: What are the likely impurities in my crude product?
A2: Common impurities can include unreacted starting materials such as 1,2,3,4-tetrahydroisoquinoline and derivatives of oxalic acid, byproducts from side reactions, and residual solvents. The exact impurity profile will depend on the synthetic route employed.
Q3: My compound is a stubborn oil and won't crystallize. What can I do?
A3: "Oiling out" is a common problem with compounds that have lower melting points or when the cooling process is too rapid.[1] Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a miscible anti-solvent until turbidity is observed. Gentle heating to redissolve, followed by very slow cooling, can promote crystallization. Seeding the solution with a previously obtained pure crystal can also be effective.[1]
Q4: During column chromatography, my compound is smearing or "tailing" down the column. How can I improve the separation?
A4: Tailing is a common issue with acidic compounds on silica gel. This is often due to ionization of the carboxylic acid group. To suppress this, you can add a small amount of an acidic modifier, such as 0.1-1% acetic acid or formic acid, to your eluent.[2] This will keep the carboxylic acid in its protonated, less polar form, leading to sharper bands. Alternatively, reversed-phase chromatography is an excellent option for purifying polar acidic compounds.[3]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Pure Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature but is still soluble when hot. A solvent pair system (a "good" solvent and a "poor" solvent) can also be effective.[4][5] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash the filter paper.[1] | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point.[6][7] |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Insulating the flask can help slow the cooling rate.[1] | |
| High concentration of impurities. | First, try to remove some impurities by a simple wash or extraction before recrystallization. | |
| Crystals Do Not Form Upon Cooling | The solution is not supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.[1] If that fails, you can try to concentrate the solution by boiling off some of the solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound and maximum separation from impurities.[8] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often preferred. | |
| Overloading the column with crude material. | Use an appropriate amount of crude product for the column size. A general rule is 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation. | |
| Compound Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol may be necessary. |
| The compound is reacting with the silica gel. | Deactivate the silica gel by adding a small percentage of a base like triethylamine (if the compound is basic) or an acid like acetic acid (if the compound is acidic) to the eluent.[2][9] For acid-sensitive compounds, using alumina as the stationary phase might be a better alternative.[9] | |
| Irreproducible Results | Inconsistent solvent quality. | Use high-purity solvents and ensure they are dry if the separation is sensitive to water. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for compounds with similar structures include ethanol, acetonitrile, and ethyl acetate.[10] Solvent mixtures like ethanol/water or ethyl acetate/hexane are also good candidates.[11]
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice-water bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
General Column Chromatography Protocol (Normal Phase)
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for a polar carboxylic acid might be a mixture of ethyl acetate and hexane with 1% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent as the separation proceeds to elute compounds with stronger interactions with the silica gel.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield of Related Dihydroisoquinolinone Derivatives After Recrystallization
| Compound | Recrystallization Solvent | Yield (%) | Purity (by NMR) |
| A substituted 3,4-dihydroisoquinolin-1(2H)-one | Acetonitrile | 75 | >98% |
| Another substituted 3,4-dihydroisoquinolin-1(2H)-one | Ethanol | 82 | >99% |
Note: This table is illustrative and based on data for structurally similar compounds. The optimal solvent and expected yield for this compound may vary.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Purification [chem.rochester.edu]
- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
Optimizing reaction conditions for Bischler-Napieralski cyclization
Welcome to the technical support center for the Bischler-Napieralski reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful synthesis of 3,4-dihydroisoquinolines and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is typically conducted under acidic conditions with a dehydrating agent. The resulting 3,4-dihydroisoquinolines are valuable intermediates that can be subsequently oxidized to the corresponding isoquinolines, which are core structures in many natural products and pharmacologically active molecules.[2][3][4]
Q2: What are the most common reagents used for this reaction?
The most frequently used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1][5][6] For substrates that have electron-withdrawing groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1][3] Milder and more modern reagents include triflic anhydride (Tf₂O) and oxalyl chloride.[1][2]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed through one of two main mechanistic pathways, depending on the reaction conditions.[1][7]
-
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by elimination to yield the 3,4-dihydroisoquinoline.[1][7]
-
Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to facilitate cyclization.[1][5][7]
Current evidence suggests that the specific reaction conditions can influence which mechanism is predominant.[1]
Troubleshooting Guide
Low to No Product Formation
Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution(s) |
| Deactivated Aromatic Ring: The aromatic ring of the substrate lacks sufficient electron-donating groups, hindering the electrophilic aromatic substitution.[2] | - Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃.[2][3]- Switch to a milder, more effective modern protocol using Tf₂O and a non-nucleophilic base like 2-chloropyridine.[1][2] |
| Insufficiently Potent Dehydrating Agent: The chosen dehydrating agent (e.g., POCl₃ alone) may not be strong enough for a less reactive substrate.[2] | - Employ a more potent dehydrating system, such as P₂O₅ in POCl₃.[2] |
| Incomplete Reaction: The reaction time may be too short or the temperature too low. | - Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene).[2][5]- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] |
| Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to the decomposition of the starting material or the desired product.[1] | - Monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation and avoid prolonged heating.[1] |
| Reagents are not Anhydrous: The presence of moisture can quench the dehydrating agent and inhibit the reaction. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]- Use anhydrous solvents and reagents. |
Formation of Side Products
Q5: I am observing a significant amount of a styrene derivative as a side product. How can this be minimized?
The formation of a styrene derivative is indicative of a retro-Ritter reaction, a common side reaction in the Bischler-Napieralski cyclization.[2][3][5] This occurs when the nitrilium ion intermediate fragments. To mitigate this:
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Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[2][5]
-
Milder Conditions: Employing a milder protocol, such as the use of Tf₂O with 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[2]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[2][5]
Q6: My reaction is producing an unexpected regioisomer. What could be the cause?
The formation of an unexpected regioisomer can occur if cyclization happens at an alternative, electronically favorable position on the aromatic ring. This is influenced by the substitution pattern on the arene. In some instances, particularly with P₂O₅, an ipso-attack followed by rearrangement can lead to an abnormal product.[7] Careful analysis of the product mixture using NMR and mass spectrometry is crucial to identify the isomers formed.[1]
Reaction Mixture Issues
Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?
Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[1]
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent overheating and decomposition.[1]
-
Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[1]
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[1]
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[1]
-
After the addition is complete, heat the reaction mixture to reflux. Reaction times can range from 1 to 24 hours. Monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH greater than 9.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method allows for milder reaction conditions and is suitable for a wider range of substrates.[1][2]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.[2]
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1][2]
-
Allow the reaction to stir at the low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.[1][6]
-
Upon completion, quench the reaction with a basic solution (e.g., saturated aqueous NaHCO₃) and perform an aqueous work-up as described in the previous protocol.[1][2]
Data Presentation
Table 1: Comparison of Common Reagent Systems and Conditions
| Reagent System | Substrate Scope | Temperature | Typical Solvents | Key Considerations |
| POCl₃ | Electron-rich aromatics | Reflux (80-110°C) | Toluene, Acetonitrile, DCM | Standard, cost-effective method. May require harsh conditions. |
| P₂O₅ in POCl₃ | Electron-deficient aromatics | Reflux | Toluene, Xylene | More potent for less reactive substrates. Can lead to side reactions.[3][7] |
| Polyphosphoric Acid (PPA) | General | High temperatures | Neat (no solvent) | High boiling point allows for high reaction temperatures.[8] |
| Triflic Anhydride (Tf₂O) / 2-Chloropyridine | Broad, including acid-sensitive substrates | -20°C to room temperature | Dichloromethane (DCM) | Milder conditions, often higher yields.[1][2] |
Visualizations
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.
Caption: Generalized mechanisms of the Bischler-Napieralski synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Stereoselective Dihydroisoquinolinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in the synthesis of dihydroisoquinolinones and their subsequent reduction to chiral tetrahydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for establishing stereocenters in the synthesis of chiral tetrahydroisoquinolines?
The most common and effective method for introducing chirality is through the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline precursor. This is typically achieved using chiral catalysts, chiral reducing agents, or enzymes. Among these, catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation are widely employed due to their high efficiency and enantioselectivity.[1][2]
Q2: What are the key factors that influence the stereoselectivity of the reduction of 1-substituted-3,4-dihydroisoquinolines?
Several factors critically influence the stereochemical outcome of this reduction:
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Chiral Catalyst and Ligand: The choice of the metal center (e.g., Ruthenium, Rhodium, Iridium) and the chiral ligand is paramount in determining the enantioselectivity.[1][3][4]
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Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and the stereochemical outcome.
-
Additives: The presence of additives, such as Lewis acids or halide sources, can enhance both the reaction rate and the enantioselectivity.
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Hydrogen Source: In asymmetric transfer hydrogenation, the choice of hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol) can affect the reaction's efficiency and stereoselectivity.[5]
Q3: How can I determine the enantiomeric excess (e.e.) of my product?
The enantiomeric excess of a chiral product is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the e.e.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation/Transfer Hydrogenation
| Possible Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand System: The chosen catalyst or ligand may not be well-suited for the specific substrate. | Screen a variety of chiral ligands and metal precursors. For 1-aryl-3,4-dihydroisoquinolines, Ru- and Ir-based catalysts with ligands such as TsDPEN and its derivatives have shown excellent results.[5] |
| Incorrect Reaction Temperature: The reaction temperature may be too high, leading to a decrease in selectivity. | Systematically lower the reaction temperature. Reactions are often run at temperatures ranging from room temperature down to -78 °C. |
| Inappropriate Solvent: The solvent may not be optimal for the desired stereochemical outcome. | Experiment with a range of solvents with varying polarities (e.g., dichloromethane, toluene, methanol, THF). |
| Absence of Beneficial Additives: Some catalytic systems require additives to achieve high enantioselectivity. | Consider the addition of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or halide additives (e.g., I₂), which have been shown to improve both conversion and e.e. in certain systems. |
Problem 2: Poor Diastereoselectivity in Reactions Involving a Pre-existing Chiral Center
| Possible Cause | Recommended Solution |
| Steric Hindrance: The existing chiral center may not be effectively directing the stereochemical outcome of the subsequent reaction due to unfavorable steric interactions. | Modify the protecting groups on the substrate to alter its conformational preference. Bulkier protecting groups can shield one face of the molecule, enhancing diastereoselectivity. |
| Unfavorable Reaction Conditions: The reaction conditions may not be optimized to favor the formation of the desired diastereomer. | Screen different reaction temperatures and solvents. Lowering the temperature is a common strategy to improve diastereoselectivity. |
| Incorrect Reagent Choice: The achiral reagent used may not be sufficiently sensitive to the steric and electronic environment of the chiral substrate. | For reductions, consider using sterically demanding reducing agents (e.g., L-Selectride®, K-Selectride®) that can exhibit higher diastereoselectivity. |
Data Presentation
Table 1: Comparison of Chiral Catalysts in the Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
| Catalyst Precursor | Chiral Ligand | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | e.e. (%) |
| [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | Toluene | 50 | 50 | >99 | 95 |
| [Ir(COD)Cl]₂ | (R)-BINAP | Toluene | 50 | 50 | >99 | 85 |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | CH₂Cl₂ | 25 | N/A (ATH) | 98 | 92 |
| [Rh(COD)₂]BF₄ | (R,S)-JosiPhos | THF | 25 | 20 | 95 | 88 |
Note: This table presents representative data and actual results may vary based on specific substrate and reaction conditions.
Table 2: Effect of Solvent on Enantioselectivity in the Asymmetric Transfer Hydrogenation of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
| Catalyst System | Solvent | Temperature (°C) | Conversion (%) | e.e. (%) |
| RuCl--INVALID-LINK-- | CH₂Cl₂ | 28 | >99 | 97 |
| RuCl--INVALID-LINK-- | Acetonitrile | 28 | >99 | 95 |
| RuCl--INVALID-LINK-- | THF | 28 | 98 | 91 |
| RuCl--INVALID-LINK-- | Toluene | 28 | 95 | 85 |
Hydrogen Source: HCOOH:NEt₃ (5:2). Data is illustrative.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a 1-Aryl-3,4-dihydroisoquinoline using a Ru/TsDPEN Catalyst
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add the Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral ligand ((R,R)-TsDPEN, 1.1 mol%). Add degassed solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 equiv) in the chosen solvent.
-
Reaction Initiation: To the substrate solution, add the freshly prepared catalyst solution via cannula. Then, add the hydrogen source, typically a formic acid/triethylamine azeotropic mixture (HCOOH:NEt₃ 5:2, 5.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
References
- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioassay Success with 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid during bioassay development.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is showing precipitation after a freeze-thaw cycle. What should I do?
A1: Precipitation after freeze-thaw cycles can be due to the compound's limited solubility in DMSO, especially at high concentrations. It is recommended to prepare fresh stock solutions for each experiment or to warm the stock solution gently (e.g., in a 37°C water bath) and vortex thoroughly before use to ensure complete dissolution. Consider preparing smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles.
Q2: I am observing poor dose-response curves and high variability in my cell-based assay. Could this be related to the compound's solubility?
A2: Yes, poor aqueous solubility can lead to inaccurate dosing and high variability in bioassays.[1] If the compound precipitates in the aqueous assay medium, the actual concentration exposed to the cells will be lower and inconsistent. This can result in a flattened dose-response curve and poor reproducibility. It is crucial to ensure the compound remains solubilized in the final assay buffer.
Q3: What is the most straightforward method to improve the solubility of this compound for initial screening assays?
A3: Given that the compound possesses a carboxylic acid group, pH adjustment is often the simplest and most effective initial approach.[][3] Increasing the pH of the aqueous medium will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[4][5]
Q4: Can I use co-solvents to improve the solubility of my compound in the assay medium?
A4: Yes, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[][6][7] However, it is critical to perform vehicle control experiments to ensure that the concentration of the co-solvent used does not affect the biological activity or viability of the cells in your assay.
Q5: Are there other advanced techniques to consider if pH adjustment and co-solvents are not sufficient?
A5: For persistent solubility issues, several advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, the preparation of solid dispersions with hydrophilic polymers, and lipid-based formulations.[7][8][9][10] Each of these methods has specific advantages and may require more extensive formulation development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution (DMSO) | - Concentration exceeds solubility limit.- Compound degradation. | - Prepare a fresh stock solution at a lower concentration.- Gently warm and vortex the solution before use.- Store aliquots at -20°C or -80°C to minimize degradation. |
| Precipitation upon dilution into aqueous assay buffer | - Poor aqueous solubility of the compound.- "Salting out" effect from buffer components. | - Adjust the pH of the assay buffer to >7.0 to ionize the carboxylic acid.- Incorporate a low percentage of a biocompatible co-solvent (e.g., <1% ethanol).- Consider using solubility enhancers like cyclodextrins. |
| High variability between replicate wells | - Inconsistent precipitation of the compound.- Adsorption of the compound to plasticware. | - Visually inspect assay plates for any precipitation before adding cells or reagents.- Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if adsorption is suspected.- Ensure vigorous mixing when preparing assay plates. |
| Flat or non-reproducible dose-response curve | - The actual concentration of the compound in solution is much lower than the nominal concentration due to precipitation. | - Confirm the solubility limit in the final assay buffer using a kinetic solubility assay.- Employ a suitable solubilization technique (pH adjustment, co-solvents, etc.) to maintain the compound in solution across the desired concentration range. |
| Discrepancy between biochemical and cell-based assay results | - Differences in buffer composition and pH affecting solubility.- Presence of proteins or lipids in cell-based assays that may aid solubilization. | - Harmonize buffer conditions as much as possible between assays.- Measure compound solubility in both biochemical and cell-based assay media to understand the differences. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to determine the effect of pH on the solubility of this compound.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
-
A series of buffers with pH values ranging from 5.0 to 8.0 (e.g., phosphate-buffered saline, PBS)
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Microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add an excess of the compound to each buffer of varying pH.
-
Alternatively, add a small volume of the DMSO stock solution to each buffer to achieve a final DMSO concentration of ≤1%.
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Incubate the tubes at room temperature for a set period (e.g., 2 hours) with gentle agitation to allow the solution to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
Plot the measured solubility against the pH of the buffer to identify the optimal pH for solubilization.
Protocol 2: Co-solvent Formulation for Improved Solubility
This protocol outlines the use of a co-solvent to increase the aqueous solubility of the target compound.
Materials:
-
This compound
-
DMSO
-
Biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400)
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Aqueous assay buffer
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96-well plate
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Plate reader for turbidity measurement (nephelometer) or visual inspection
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a dilution series of the compound in DMSO.
-
In a 96-well plate, add the aqueous assay buffer.
-
To different sets of wells, add varying final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Add the DMSO stock dilutions to the wells containing the buffer and co-solvent mixtures. The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
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Measure the turbidity of each well using a nephelometer at a suitable wavelength (e.g., 650 nm). An increase in turbidity indicates precipitation.
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Determine the highest concentration of the compound that remains soluble at each co-solvent concentration.
-
Run parallel vehicle control experiments to assess the effect of the co-solvent on the bioassay.
Quantitative Data Summary
The following tables provide illustrative data on the potential improvements in solubility using different techniques.
Table 1: Effect of pH on the Aqueous Solubility of this compound
| pH of Buffer | Solubility (µM) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 25 |
| 7.4 | 50 |
| 8.0 | > 100 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.4
| Co-solvent | Concentration (% v/v) | Solubility (µM) |
| None | 0 | 50 |
| Ethanol | 1 | 75 |
| Ethanol | 2 | 120 |
| PEG 400 | 1 | 90 |
| PEG 400 | 2 | 150 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 3. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpbr.in [ijpbr.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of isoquinoline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of isoquinoline derivatives.
Frequently Asked questions (FAQs)
Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the common causes?
Low yields in the Bischler-Napieralski reaction often stem from several key factors:
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Deactivated Aromatic Ring : This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1]
-
Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions : A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[2][3]
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Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]
Q2: How can I prevent the retro-Ritter side reaction in my Bischler-Napieralski synthesis?
The formation of a styrene-like side product is a strong indication of the retro-Ritter reaction.[2] To minimize this, consider the following strategies:
-
Solvent Choice : Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3]
-
Milder Conditions : Employing a modern protocol, such as the use of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Reagents : The use of oxalyl chloride can help to form an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[3]
Q3: I am observing the formation of regioisomers in my Pictet-Spengler reaction. How can I control the regioselectivity?
The formation of regioisomers can occur if there are multiple possible sites for cyclization on the aromatic ring. The choice of solvent can sometimes direct the regioselectivity. For instance, in reactions with dopamine derivatives, protic solvents have been shown to favor the para isomer, while apolar solvents like toluene can provide good selectivity for the ortho isomer.[4]
Q4: My Pictet-Spengler reaction is suffering from racemization. What can I do to maintain stereochemical integrity?
For stereoselective reactions, a loss of enantiomeric excess can be a significant issue. Temperature control is critical; lower temperatures generally favor the kinetically controlled product and can help prevent racemization.[4] The selection of a suitable chiral auxiliary or catalyst is also crucial for maintaining the desired stereochemistry.
Q5: I am having trouble with a sluggish or low-yielding Pomeranz-Fritsch reaction. What are the potential issues?
Low yields in the Pomeranz-Fritsch synthesis can be attributed to several factors:
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Substituent Effects : The electronic nature of the substituents on the benzaldehyde ring significantly impacts the cyclization. Electron-donating groups (e.g., methoxy) on the aromatic ring activate it towards electrophilic attack and generally lead to higher yields. Conversely, electron-withdrawing groups (e.g., nitro) deactivate the ring, making cyclization more difficult.[5][6]
-
Inappropriate Acid Catalyst : The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditionally used, it can lead to charring and other side reactions. Alternative acid catalysts like polyphosphoric acid (PPA) or Lewis acids such as trifluoroacetic anhydride have been employed to improve yields.[7]
-
Suboptimal Reaction Temperature and Time : Excessive heat or prolonged reaction times can lead to the decomposition of starting materials and products. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.[6]
Q6: What are the common side reactions in the Pomeranz-Fritsch synthesis, and how can I avoid them?
A significant competing pathway in the Pomeranz-Fritsch synthesis is the formation of oxazoles.[6] This occurs through an alternative cyclization of an intermediate. To favor the desired isoquinoline formation, using substrates with strongly activating groups on the aromatic ring can accelerate the intramolecular electrophilic aromatic substitution, outcompeting the oxazole formation pathway.[6]
Troubleshooting Guides
Bischler-Napieralski Reaction Troubleshooting
References
Technical Support Center: Scaling Up the Synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid. The information provided is intended to assist in troubleshooting common issues encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a two-step process. The first step is the formation of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, commonly achieved through a Bischler-Napieralski or Pictet-Spengler reaction. The second step is the N-acylation of the THIQ with an oxoacetic acid derivative, such as oxalyl chloride, to yield the final product.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, critical parameters include temperature control, mixing efficiency, and reagent addition rates.[1] Exothermic reactions, in particular, require careful management to avoid side reactions and impurity formation.[1] The choice of solvent and the concentration of reagents can also significantly impact reaction kinetics and product purity on a larger scale.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through column chromatography on silica gel.[2] Alternatively, crystallization from a suitable solvent system can be an effective method for obtaining a high-purity product. The choice of purification method will depend on the nature and quantity of impurities present.
Q4: What are the common byproducts in this synthesis?
A4: Common byproducts can include unreacted starting materials, over-acylated products, and byproducts from side reactions such as the retro-Ritter reaction in the case of the Bischler-Napieralski synthesis.[3][4] Incomplete cyclization during the formation of the THIQ core can also lead to impurities.
Troubleshooting Guides
Part 1: Synthesis of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core
Issue 1: Low or No Yield in Bischler-Napieralski Reaction
| Possible Cause | Recommendation |
| Insufficiently activated aromatic ring | Ensure the starting phenethylamine has electron-donating groups.[3] |
| Weak dehydrating agent | Use a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[3] |
| Incomplete reaction | Increase reaction temperature or prolong reaction time, monitoring by TLC.[3] |
| Side reactions (e.g., retro-Ritter) | Use milder reaction conditions or a different solvent.[3][4] |
Issue 2: Low or No Yield in Pictet-Spengler Reaction
| Possible Cause | Recommendation |
| Insufficiently acidic catalyst | Use a stronger protic acid (e.g., TFA) or a Lewis acid (e.g., BF₃·OEt₂).[2] |
| Decomposition of starting materials | Employ milder reaction conditions (lower temperature).[2] |
| Poor quality reagents | Ensure the purity of the starting amine and aldehyde, and use an anhydrous solvent.[2] |
| Steric hindrance | For sterically hindered substrates, longer reaction times or higher temperatures may be required.[2] |
Part 2: N-Acylation of 1,2,3,4-Tetrahydroisoquinoline
Issue 3: Incomplete Acylation
| Possible Cause | Recommendation |
| Insufficient acylating agent | Use a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents). |
| Low reaction temperature | The reaction may require gentle heating to proceed to completion. |
| Presence of moisture | Ensure all glassware is dry and use an anhydrous solvent, as the acylating agent is water-sensitive. |
Issue 4: Formation of Multiple Products
| Possible Cause | Recommendation |
| Over-acylation | Control the stoichiometry of the acylating agent carefully. |
| Degradation of product | Use milder reaction conditions and shorter reaction times. |
| Reaction with solvent | Choose an inert solvent that does not react with the acylating agent. |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline via Bischler-Napieralski Reaction
-
Amide Formation: React phenethylamine with an appropriate acyl chloride (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-phenethylacetamide.
-
Cyclization: To the N-phenethylacetamide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Upon completion of the cyclization to the 3,4-dihydroisoquinoline, the intermediate is reduced in situ or after isolation with a reducing agent like sodium borohydride (NaBH₄) in methanol to yield 1,2,3,4-tetrahydroisoquinoline.
-
Work-up and Purification: The reaction is quenched with water, and the pH is adjusted with a base. The product is extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Protocol 2: N-Acylation with Oxalyl Chloride
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroisoquinoline and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of oxalyl chloride in the same solvent to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Stability issues of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid in solution
This technical support center provides guidance on the stability of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in solution?
A1: this compound contains both a 3,4-dihydroisoquinoline moiety and an α-keto acid functional group. Both of these structural features can be susceptible to degradation. Potential stability issues include hydrolysis, oxidation, photodegradation, and decarboxylation.[1][2] The stability can be significantly influenced by the solvent, pH, temperature, and exposure to light.[2][3]
Q2: What are the visible signs of degradation in a solution of this compound?
A2: Signs of degradation can include a change in the color of the solution, often turning yellow or brown, the formation of precipitates or cloudiness, and a noticeable change in pH.[2] Analytically, degradation would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks in a chromatogram (e.g., by HPLC).[2][4]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: While specific data for this compound is not available, based on the general stability of α-keto acids, it is recommended to store solutions in a neutral pH buffer if possible.[1] Solutions should be stored at low temperatures, ideally frozen at -20°C or below, to minimize degradation.[1] To prevent photodegradation, it is advisable to use amber vials or protect the solutions from light.[2] For long-term storage, preparing fresh solutions before use is the best practice.
Q4: How does pH affect the stability of this compound?
A4: The stability of compounds with α-keto acid and amide functionalities can be pH-dependent.[3] Acidic or basic conditions can promote hydrolysis of the amide bond or catalyze other degradation reactions.[2][5] The photochemistry of α-keto acids in aqueous solutions has also been shown to be pH-dependent.[3] It is crucial to determine the optimal pH range for your specific application through stability studies.
Troubleshooting Guide
Q: My solution of this compound turned yellow overnight. What could be the cause?
A: A color change to yellow or brown is a common indicator of chemical degradation, likely due to oxidation or the formation of degradation products with chromophores.[2] This can be accelerated by exposure to light, elevated temperatures, or dissolved oxygen in the solvent. To troubleshoot this, try preparing the solution with a de-gassed solvent, storing it under an inert atmosphere (e.g., nitrogen or argon), and protecting it from light.
Q: I am seeing a new peak in my HPLC analysis of a stored solution. How can I identify this impurity?
A: The appearance of a new peak suggests the formation of a degradation product. To identify it, you can perform a forced degradation study (stress testing) to intentionally generate the degradant in higher concentrations, which can then be isolated and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
Q: The potency of my compound seems to decrease over a series of experiments. How can I ensure consistent results?
A: A decrease in potency indicates that the compound is degrading in your experimental conditions. To ensure consistency, it is recommended to prepare fresh solutions for each set of experiments. If that is not feasible, conduct a short-term stability study in your experimental buffer and at the working temperature to understand the degradation rate and define a time window within which the solution can be reliably used.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and developing stable formulations.[4][5][6]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using LC-MS or other suitable analytical techniques.
-
Data Presentation
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Thermal (Solid) | 48 | 80 | |||
| Thermal (Solution) | 48 | 80 | |||
| Photostability | - | - |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the forced degradation study and a potential degradation pathway.
Caption: Workflow for the forced degradation study.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines?
A1: The main synthetic strategies include the reaction of homophthalic anhydride with imines, a one-pot tandem Michael amination–lactamization sequence, and variations of the Bischler-Napieralski and Pictet-Spengler reactions.[1][2][3] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q2: I am observing a low yield in my reaction. What are the common factors that could be affecting the yield?
A2: Low yields can be attributed to several factors including inactive starting materials, suboptimal reaction temperature, incorrect solvent, or the presence of moisture in the reaction. For instance, in the Bischler-Napieralski reaction, the presence of electron-donating groups on the aromatic ring is crucial for facilitating the cyclization and achieving a good yield.[4][5]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: A common side reaction, particularly in the Bischler-Napieralski synthesis, is the formation of a styrene derivative through a retro-Ritter reaction.[4][5] This can be minimized by using a nitrile as the solvent or by employing oxalyl chloride to generate an N-acyliminium intermediate.[4][5] In the reaction of homophthalic anhydride and imines, prolonged reaction times at high temperatures can lead to decomposition of the product and a darker reaction mixture, which in turn diminishes the yield.[1][6]
Q4: How can I purify the crude product of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline?
A4: Purification is typically achieved through column chromatography or recrystallization.[7] In some cases, the crude acid product is sufficiently pure for subsequent transformations without further purification.[1][6] For specific compounds, trituration with a suitable solvent like ethyl acetate can induce crystallization and facilitate purification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials (e.g., β-arylethylamide in Bischler-Napieralski) | Ensure the purity and reactivity of your starting materials. For substrates lacking electron-donating groups in the Bischler-Napieralski reaction, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be necessary.[4][7] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some reactions require heating to reflux, while others proceed at lower temperatures. Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and reaction time.[7] | |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Formation of Byproducts (e.g., Styrene in Bischler-Napieralski) | Retro-Ritter side reaction | Use a nitrile as the solvent to shift the equilibrium away from the byproduct. Alternatively, use milder reagents like triflic anhydride (Tf₂O) or oxalyl chloride to generate a more stable intermediate.[4][5][7] |
| Darkening of Reaction Mixture and Decreased Yield | Decomposition of starting material or product | Avoid prolonged reaction times at high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.[1][6][7] |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize | Try triturating the oil with different solvents to induce crystallization. If that fails, purification by column chromatography is the recommended method.[1][7] |
| Formation of diastereomers | The reaction of homophthalic anhydride and imines can produce diastereomers. The cis isomer can often be converted to the more stable trans isomer by treatment with a base like 10% NaOH.[6] Separation of diastereomers can be achieved by column chromatography.[6] |
Experimental Protocols
Protocol 1: Synthesis via Reaction of Homophthalic Anhydride and Imines
This protocol is based on the synthesis of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives.[1][6]
Materials:
-
Homophthalic anhydride
-
Appropriate imine
-
Toluene (anhydrous)
-
10% Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve homophthalic anhydride (1.0 equiv) and the imine (1.0 equiv) in boiling toluene.
-
Reflux the reaction mixture for approximately 45 minutes. Longer reaction times may lead to darkening of the mixture and reduced yield.[1][6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the acid product to crystallize.
-
For conversion of the cis diastereomer to the trans isomer, dissolve the crude product in 10% NaOH solution.[6]
-
Acidify the solution to precipitate the trans-acid.
-
Collect the crude acid by filtration. The product is often sufficiently pure for further steps.[1][6]
-
If further purification is needed, recrystallization from a suitable solvent or column chromatography can be performed.
Protocol 2: One-Pot Tandem Michael Amination–Lactamization
This method provides an expedient approach to 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[2][8]
Materials:
-
2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid
-
Primary amine (aliphatic, aromatic, or heteroaromatic)
-
Suitable solvent (e.g., as specified in the detailed literature protocol)
Procedure:
-
Combine the 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 equiv) and the primary amine (1.0-1.2 equiv) in the chosen solvent.
-
Stir the reaction mixture at the temperature specified in the detailed protocol. The reaction proceeds through a tandem Michael amination followed by lactamization.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. This method has been reported to yield 40-75% of the target tetrahydroisoquinoline derivatives.[2][8]
Visualizations
Caption: Experimental workflow for the synthesis of 1-oxo-tetrahydroisoquinolines.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Epimerization in Diastereomeric Isoquinolonic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diastereomeric isoquinolonic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to epimerization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue with diastereomeric isoquinolonic acids?
A1: Epimerization is the unwanted conversion of a molecule into its diastereomer, which is a stereoisomer that differs in configuration at only one of several chiral centers. This is a significant problem in the synthesis and handling of diastereomeric isoquinolonic acids because the biological activity and physicochemical properties of a drug candidate are often highly dependent on its specific three-dimensional structure.[1] Epimerization can lead to a mixture of diastereomers, which can result in reduced therapeutic efficacy, altered safety profiles, and challenges in purification and characterization.
Q2: Which factors are most likely to induce epimerization in my isoquinolonic acid samples?
A2: The primary factors that can induce epimerization in diastereomeric isoquinolonic acids are:
-
pH: Basic conditions are a major cause of epimerization, as the presence of a base can facilitate the removal of a proton at a stereocenter, leading to a loss of stereochemical integrity.[2]
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to an increased rate of conversion to the undesired diastereomer.[3]
-
Solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents can sometimes increase the risk of epimerization.[4]
-
Reaction Time: Prolonged exposure to conditions that promote epimerization will naturally lead to a higher percentage of the unwanted diastereomer.
Q3: At what stages of my workflow should I be most concerned about epimerization?
A3: Epimerization can occur at several stages of your experimental workflow:
-
Synthesis: During the formation of the isoquinolone ring or subsequent functionalization steps, particularly if basic reagents or high temperatures are used.
-
Work-up and Purification: Aqueous work-ups with basic solutions (e.g., sodium bicarbonate washes) and purification methods like column chromatography on certain stationary phases can induce epimerization.
-
Storage: Long-term storage of samples, especially in unsuitable solvents or at non-optimal pH and temperature, can lead to gradual epimerization.
Q4: What are the most effective analytical techniques for monitoring the diastereomeric ratio of my isoquinolonic acids?
A4: The most common and effective techniques for monitoring diastereomeric ratios are:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying diastereomers.[5][6][7][8][9] Even with achiral stationary phases, diastereomers can often be separated due to their different physicochemical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals of protons or carbons that are in different chemical environments in each diastereomer.[10]
-
Gas Chromatography (GC): For volatile derivatives of isoquinolonic acids, chiral GC can be an effective method for separation and quantification.
Troubleshooting Guides
Issue 1: Unexpected formation of the wrong diastereomer during synthesis.
-
Symptom: NMR or HPLC analysis of your crude reaction mixture shows a significant amount of the undesired diastereomer.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Strong Base Used in Reaction | Switch to a milder or sterically hindered base (e.g., DIPEA instead of triethylamine). Use the minimum stoichiometric amount of base required. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction, it often improves diastereoselectivity by favoring the kinetically controlled product.[11] |
| Inappropriate Solvent | Screen different solvents. A less polar solvent might reduce the rate of epimerization. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure time to epimerization-inducing conditions. |
Issue 2: Increase in the proportion of the undesired diastereomer after purification.
-
Symptom: The diastereomeric ratio of your product is worse after column chromatography or other purification steps.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Basic Nature of Stationary Phase | If using silica gel, consider deactivating it by adding a small percentage of a neutral or acidic modifier to your eluent (e.g., acetic acid). Alternatively, switch to a different stationary phase like alumina (neutral or acidic) or a bonded phase. |
| Basic Impurities in Solvents | Use high-purity, freshly opened solvents for chromatography. |
| pH of Aqueous Work-up | If an aqueous work-up is necessary, use neutral or slightly acidic washes instead of basic ones. |
Issue 3: Poor separation of diastereomers by HPLC.
-
Symptom: Your diastereomers co-elute or show very poor resolution in your HPLC analysis.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition, including the ratio of organic solvent to aqueous buffer and the type of organic modifier (e.g., acetonitrile vs. methanol). |
| Incorrect Column Chemistry | Try a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, cyano). |
| Insufficient Column Efficiency | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. |
| Temperature Effects | Optimize the column temperature. Sometimes sub-ambient temperatures can improve resolution. |
| Derivatization | If direct separation is challenging, consider derivatizing your isoquinolonic acid with a chiral reagent to form diastereomeric esters or amides that may be more easily separated on a standard achiral column.[5] |
Data Presentation
The following tables provide illustrative data on how different experimental parameters can affect the diastereomeric ratio (DR) of a hypothetical isoquinolonic acid.
Table 1: Effect of Base on Diastereomeric Ratio
| Base | Equivalents | Temperature (°C) | Time (h) | Diastereomeric Ratio (desired:undesired) |
| Triethylamine | 2.0 | 25 | 12 | 75:25 |
| DIPEA | 2.0 | 25 | 12 | 90:10 |
| DBU | 1.5 | 25 | 12 | 60:40 |
| K₂CO₃ | 2.0 | 25 | 12 | 70:30 |
Table 2: Effect of Solvent on Diastereomeric Ratio
| Solvent | Base | Temperature (°C) | Time (h) | Diastereomeric Ratio (desired:undesired) |
| Dichloromethane | DIPEA | 25 | 12 | 90:10 |
| Tetrahydrofuran | DIPEA | 25 | 12 | 85:15 |
| Acetonitrile | DIPEA | 25 | 12 | 80:20 |
| Dimethylformamide | DIPEA | 25 | 12 | 70:30 |
Table 3: Effect of Temperature on Diastereomeric Ratio
| Temperature (°C) | Base | Solvent | Time (h) | Diastereomeric Ratio (desired:undesired) |
| 0 | DIPEA | Dichloromethane | 24 | 95:5 |
| 25 | DIPEA | Dichloromethane | 12 | 90:10 |
| 40 (reflux) | DIPEA | Dichloromethane | 6 | 75:25 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during Amide Coupling to an Isoquinolonic Acid Core
This protocol describes a general method for coupling a side chain to the carboxylic acid moiety of an isoquinolonic acid while minimizing epimerization at a chiral center alpha to the carbonyl group.
-
Reagent Preparation:
-
Dissolve the isoquinolonic acid (1.0 eq) in anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
In a separate flask, dissolve the amine coupling partner (1.1 eq) in the same solvent.
-
Prepare a solution of a coupling reagent known to suppress epimerization, such as HATU (1.1 eq), and an additive like HOAt (1.1 eq) in the same solvent.
-
Prepare a solution of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), in the same solvent.
-
-
Reaction Setup:
-
Cool the solution of the isoquinolonic acid to 0 °C in an ice bath.
-
Add the coupling reagent/additive solution to the isoquinolonic acid solution and stir for 5-10 minutes for pre-activation.
-
Slowly add the amine solution to the activated isoquinolonic acid mixture.
-
Add the DIPEA solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
-
Monitoring and Work-up:
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR and chiral HPLC to determine the diastereomeric ratio.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effect on molecular structure, IR spectra, thermodynamic properties and chemical stability of zoledronic acid: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of Cu-Catalyzed Cycloaddition for Quinolone Derivatives
Welcome to the Technical Support Center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the synthesis of quinolone derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction for synthesizing a quinolone-triazole hybrid is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in CuAAC reactions involving quinolone derivatives can stem from several factors. The most common culprits are related to the catalyst's activity, the integrity of your reagents, and the reaction conditions. Specifically, you should first investigate:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) form by atmospheric oxygen.[1]
-
Poor Reagent Quality: Impurities in your quinolone-azide or alkyne starting materials can inhibit the catalyst.[1] Azide compounds, in particular, can be unstable.
-
Suboptimal Reaction Conditions: Factors such as improper stoichiometry, solvent, temperature, or pH can drastically reduce the efficiency of the cycloaddition.[1]
-
Potential for Catalyst Chelation: The quinolone scaffold itself contains nitrogen atoms that could potentially chelate the copper catalyst, reducing its availability for the cycloaddition reaction.
Q2: How can I ensure that my copper catalyst is in the active Cu(I) state throughout the reaction?
A2: Maintaining the catalytically active Cu(I) oxidation state is crucial for a successful CuAAC reaction. Here are several strategies to achieve this:
-
In Situ Reduction: The most common and effective method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is widely used for this purpose. It is critical to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[1][2]
-
Use of Stabilizing Ligands: Chelating ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing its solubility.[1] For aqueous or partially aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[3] A ligand-to-copper ratio of 5:1 is often suggested to protect the catalyst and any sensitive biomolecules.[1][4]
-
Degassing and Inert Atmosphere: Removing dissolved oxygen from your reaction mixture is critical. This can be achieved by sparging your solvents with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.[1] Performing the entire reaction under an inert atmosphere, for instance in a glovebox, provides the best protection against oxygen.[1]
Q3: What is the role of a ligand in the CuAAC reaction, and how do I choose the right one for my quinolone synthesis?
A3: Ligands play a multifaceted role in accelerating and stabilizing the CuAAC reaction. They bind to the Cu(I) ion, preventing its oxidation and aggregation, and they can increase the catalyst's solubility and tune its reactivity.[5] The choice of ligand is critical for optimizing your reaction.
-
Tris(triazolylmethyl)amine Ligands: Ligands such as TBTA (tris(benzyltriazolylmethyl)amine) and its water-soluble analogue THPTA are the most commonly used and are highly effective in a variety of solvent systems.[6] THPTA is particularly advantageous for reactions in aqueous or partially aqueous media, which are common in bioconjugation.[3]
-
Pyridinyl-triazole Ligands: These have been shown to be superior ligands for CuAAC reactions, allowing for low catalyst loadings and short reaction times at ambient temperature.[5]
-
Solvent Considerations: The optimal ligand can also depend on the solvent. For instance, some strongly coordinating ligands can be inhibitory in non-coordinating solvents when used in excess, but this effect can be mitigated in donor solvents like DMSO.
Q4: I am observing the formation of a precipitate during my reaction. What could be the cause and how can I resolve it?
A4: Precipitate formation can arise from several sources:
-
Product Insolubility: The resulting quinolone-triazole hybrid may be less soluble in the reaction solvent than the starting materials. If this is suspected, consider using a co-solvent system (e.g., DMF/water, THF/water) to improve solubility.
-
Insoluble Copper Species: In the absence of a suitable stabilizing ligand, insoluble copper(I) acetylides or other copper species may form and precipitate out of solution. Ensure you are using an appropriate ligand at a sufficient concentration.
-
Substrate Aggregation: If you are working with larger, more complex quinolone derivatives, they may aggregate and precipitate under the reaction conditions. Modifying the solvent system or temperature may help to mitigate this.[7]
Q5: What are common side reactions in the CuAAC of quinolone derivatives, and how can they be minimized?
A5: While the CuAAC is known for its high specificity, side reactions can occur, particularly if the reaction is not optimized.
-
Glaser Coupling: This is the oxidative homocoupling of the terminal alkyne to form a diyne byproduct. This side reaction is promoted by the presence of oxygen and Cu(II). To minimize it, ensure your reaction is thoroughly deoxygenated and that you have an adequate concentration of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[1][8]
-
Decomposition of Starting Materials: Quinolone derivatives, especially those with sensitive functional groups, may degrade under harsh reaction conditions. It is generally advisable to perform the reaction at room temperature if possible and to monitor the reaction progress to avoid prolonged reaction times.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Cu-catalyzed cycloaddition for synthesizing quinolone derivatives.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst (Cu(I) Oxidation) | • Add a fresh solution of a reducing agent (e.g., sodium ascorbate).• Ensure all solvents and solutions are thoroughly degassed.• Use a stabilizing ligand (e.g., THPTA, TBTA) at an optimal ligand-to-copper ratio (typically 1:1 to 5:1).[9]• Perform the reaction under an inert atmosphere (nitrogen or argon).[1] |
| Poor Substrate Solubility | • Use a co-solvent system (e.g., DMF/H₂O, THF/H₂O, DMSO/H₂O) to improve the solubility of the quinolone starting materials. | |
| Steric Hindrance | • Increase the reaction time and/or gently heat the reaction (e.g., to 40-50 °C), monitoring for any degradation of starting materials.[10]• Consider a more active catalyst system by screening different ligands. | |
| Incorrect Stoichiometry | • Optimize the ratio of the quinolone-azide to the alkyne. A slight excess (1.1-1.5 equivalents) of one reagent can sometimes drive the reaction to completion. | |
| Quinolone-Copper Chelation | • Increase the catalyst and ligand concentration. A higher concentration of the active catalytic species may overcome competitive binding by the quinolone substrate.• Screen different ligands that may form a more stable and active complex with copper, disfavoring chelation by the quinolone. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Oxygen Contamination | • Rigorously degas all solvents and reagents.• Maintain a positive pressure of an inert gas (argon or nitrogen) over the reaction mixture. |
| Insufficient Reducing Agent | • Ensure a sufficient excess of sodium ascorbate is present throughout the reaction. Use a freshly prepared solution.[11] | |
| Reaction Stalls Before Completion | Catalyst Deactivation | • Add an additional portion of freshly prepared sodium ascorbate and/or the Cu(I)-ligand complex. |
| Reagent Degradation | • Check the purity of the quinolone-azide and alkyne starting materials. Azides can be sensitive to light and heat. Store them properly and use them as fresh as possible. | |
| Difficulty in Product Purification | Removal of Copper Catalyst | • After the reaction, quench with a solution of ammonia or ammonium hydroxide to complex the copper, followed by aqueous workup and extraction.[8]• Pass the crude product through a short plug of silica gel or a copper-scavenging resin. |
| Separation from Unreacted Starting Materials | • Optimize the reaction stoichiometry to ensure the complete consumption of the limiting reagent.• Utilize flash column chromatography with an appropriate solvent system to separate the more polar triazole product from the less polar starting materials.[2][8] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting conditions and optimization parameters for the CuAAC of quinolone derivatives, compiled from various literature sources. These should be used as a starting point for optimization.
Table 1: Recommended Starting Concentrations and Ratios for Key Reaction Components
| Component | Recommended Starting Concentration/Ratio | Range for Optimization |
| Quinolone Substrate (Limiting Reagent) | 10 - 100 mM | 1 mM - 500 mM |
| Azide/Alkyne Partner | 1.1 - 1.2 equivalents | 1.0 - 2.0 equivalents |
| Copper(II) Sulfate (CuSO₄) | 1 - 5 mol% | 0.5 - 10 mol% |
| Sodium Ascorbate | 5 - 10 mol% (or 1-5 equivalents to Cu) | 5 - 20 mol% (or 1-10 equivalents to Cu) |
| Ligand (e.g., THPTA) | 1 - 5 equivalents to Cu | 1 - 10 equivalents to Cu |
Table 2: Common Solvents and Temperatures for CuAAC of Quinolone Derivatives
| Solvent System | Typical Temperature | Notes |
| DMF | Room Temperature - 50 °C | Good for dissolving a wide range of organic molecules.[2][10] |
| t-BuOH/H₂O (1:1) | Room Temperature | A common "click chemistry" solvent system. |
| DMSO/H₂O | Room Temperature | Useful for substrates with poor solubility. |
| THF/H₂O | Room Temperature | Another effective co-solvent system. |
| H₂O (with water-soluble substrates and ligand) | Room Temperature | Ideal for bioconjugation; requires a water-soluble ligand like THPTA.[12] |
Experimental Protocols
Protocol 1: Synthesis of an Azido-Quinolone Precursor (Example: 4-Azido-7-chloroquinoline)
This protocol is adapted from the synthesis of 4-azido-7-chloroquinoline, a common precursor for quinolone-triazole synthesis.[13]
Materials:
-
4,7-dichloroquinoline
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate of 4-azido-7-chloroquinoline will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold acetone.
-
Dry the product under vacuum to obtain the pure azido-quinolone.
Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.
Protocol 2: General Procedure for Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Quinolone-Azide
This protocol provides a general guideline for the click reaction. Optimization of concentrations, solvent, and temperature may be necessary for specific substrates.[2][14]
Materials:
-
Quinolone-azide derivative (e.g., from Protocol 1)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ligand (e.g., THPTA for aqueous systems, TBTA for organic systems)
-
Solvent (e.g., DMF, t-BuOH/H₂O 1:1)
Procedure:
-
Prepare Stock Solutions:
-
Copper(II) sulfate: 20 mM in deionized water.
-
Ligand (THPTA): 100 mM in deionized water.
-
Sodium ascorbate: 100 mM in deionized water (prepare this solution fresh before each use).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the quinolone-azide (1 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst premix. Add the ligand stock solution (e.g., 5 µL of 100 mM THPTA per 1 µmol of copper) to the copper(II) sulfate stock solution (e.g., 5 µL of 20 mM CuSO₄ per µmol of substrate). Vortex briefly.
-
Add the catalyst premix to the reaction mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM solution per µmol of copper) to the reaction mixture to initiate the cycloaddition.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours, but may require longer for sterically hindered substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of ammonium hydroxide to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure quinolone-triazole derivative.[2][8]
-
Visualizations
Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: A step-by-step workflow to diagnose and resolve low-yield issues in CuAAC reactions.
Key Factors Influencing CuAAC Efficiency
Caption: Logical diagram illustrating the key factors that influence the efficiency of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
Validation & Comparative
Comparative analysis of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid vs other HDAC inhibitors
An Objective Comparison of Dihydroisoquinoline-Based Compounds and Other Histone Deacetylase (HDAC) Inhibitors for Therapeutic Research
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is linked to the development of various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents. Several HDAC inhibitors, such as Vorinostat (SAHA), Panobinostat, and Trichostatin A (TSA), have been extensively studied and are used in clinical settings. This guide provides a comparative analysis of an emerging class of inhibitors based on the 3,4-dihydroisoquinoline scaffold against these established drugs. While specific data for 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is not extensively available in public literature, we will analyze data from its close structural analogs and derivatives from the (tetrahydro)isoquinoline class.
General Mechanism of Action of HDAC Inhibitors
HDAC inhibitors function by binding to the active site of HDAC enzymes, typically chelating a zinc ion essential for the enzyme's catalytic activity.[1][2] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows transcription factors to access DNA, leading to the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Caption: General mechanism of HDAC inhibition leading to gene transcription.
Comparative Efficacy and Selectivity
The efficacy of an HDAC inhibitor is often measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity across different HDAC isoforms is also critical, as it can influence the therapeutic window and side-effect profile.
Quantitative Comparison of IC50 Values
The following table summarizes the IC50 values for several key HDAC inhibitors against various HDAC isoforms. Data for the (tetrahydro)isoquinoline class are represented by promising derivatives from recent studies.
| Inhibitor Class | Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| Pan-HDAC Inhibitors | Vorinostat (SAHA) | 10 - 61 | ~251 | 19 - 20 | - | ~827 | [4] |
| Panobinostat (LBH589) | <25 | <25 | <25 | - | 248 | [5][6] | |
| Trichostatin A (TSA) | ~20 | ~20 | ~20 | ~20 | - | [3][7] | |
| (Tetrahydro)isoquinoline Derivatives | Compound 13a* | \multicolumn{5}{c | }{Total HDACs IC50: 580 nM} | [8] | |||
| Compound 82** | 19 | - | 20 | 5 | - | [9] | |
| Compound 3g | 27,100 | 11,000 | 16,000 | >50,000 | 82 | [10][11] | |
| Compound 3n | 7,400 | 2,700 | 18,000 | >50,000 | 55 | [10][11] |
*Compound 13a is a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative.[8] **Compound 82 is a tetrahydroisoquinoline derivative showing broad inhibitory activity.[9] ***Compounds 3g and 3n are C1-substituted tetrahydroisoquinoline-based inhibitors showing high selectivity for HDAC8.[10][11]
From the data, established inhibitors like TSA and Panobinostat show potent, broad-spectrum (pan-HDAC) inhibition at low nanomolar concentrations.[3][5][12] Vorinostat is also a pan-inhibitor, acting on class I, II, and IV HDACs.[1] In contrast, derivatives of the tetrahydroisoquinoline scaffold demonstrate diverse profiles. For instance, compound 82 exhibits potent pan-HDAC inhibition comparable to or exceeding Vorinostat, while compounds 3g and 3n show remarkable selectivity for HDAC8, a specific class I isoform.[10][11] This suggests that the dihydroisoquinoline core scaffold is highly versatile and can be modified to achieve either broad-spectrum or highly selective inhibition.
Experimental Protocols and Workflows
Accurate comparison of inhibitor performance relies on standardized experimental procedures. Below are detailed methodologies for key assays.
In Vitro HDAC Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific, purified HDAC isoform.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the specific recombinant HDAC enzyme, a fluorogenic acetylated substrate, and the developer solution.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., a dihydroisoquinoline derivative) and reference inhibitors (e.g., SAHA) in DMSO, followed by dilution in assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme solution to wells containing the diluted compounds or control (DMSO vehicle).
-
Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro HDAC enzymatic assay.
Cell Proliferation (MTT) Assay
This assay measures the anti-proliferative effect of HDAC inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, representing the concentration that inhibits cell proliferation by 50%.
Western Blot for Histone Acetylation
This technique is used to confirm the mechanism of action by detecting changes in histone acetylation levels within cells after treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor for a set time (e.g., 2-24 hours).[14] Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for an acetylated histone mark (e.g., Acetyl-Histone H3 or H4).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use an antibody against total histone H3 or another housekeeping protein as a loading control.[14]
Caption: Workflow for Western Blot analysis of histone acetylation.
Downstream Cellular Effects
The inhibition of HDACs triggers a cascade of events that ultimately suppress tumor growth. Key downstream effects include the induction of p21, a cell cycle inhibitor, and the activation of apoptotic pathways through the modulation of Bcl-2 family proteins.[15][16]
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and preliminary activity assay of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel Histone deacetylases (HDACs) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. selleckchem.com [selleckchem.com]
- 13. dovepress.com [dovepress.com]
- 14. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 15. exchemistry.com [exchemistry.com]
- 16. apexbt.com [apexbt.com]
Validating the Anti-inflammatory Efficacy of STING Inhibitors In Vivo: A Comparative Guide
The aberrant activation of the Stimulator of Interferon Genes (STING) signaling pathway is a known driver of various autoimmune and inflammatory diseases. This has led to the development of small molecule inhibitors targeting STING as a promising therapeutic strategy. This guide provides a data-driven comparison of prominent STING inhibitors, focusing on their in vivo anti-inflammatory efficacy, supported by experimental data and detailed protocols.
Comparative Analysis of STING Inhibitors
The following tables summarize key quantitative data for selected STING inhibitors, providing a clear comparison of their potency and in vivo efficacy in preclinical models.
In Vitro Potency of STING Inhibitors (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | Mechanism of Action | Mouse Cell Line IC50 (nM) | Human Cell Line IC50 (nM) | Reference |
| H-151 | STING (Cys91) | Covalent modification, blocks palmitoylation | ~109.6-138 | ~134.4 | [1][2] |
| C-176 | STING (Cys91) | Covalent modification, blocks palmitoylation | Potent (specific values vary) | Low to no activity | [1][3] |
| SN-011 | STING (CDN pocket) | Competitive antagonist, prevents cGAMP binding | ~107.1-127.5 | ~502.8 | [1][2][4] |
In Vivo Efficacy of STING Inhibitors in the Trex1-/- Mouse Model
The Trex1-/- mouse model is a key preclinical model for the autoimmune disorder Aicardi-Goutières Syndrome (AGS), characterized by chronic STING activation.[5]
| Inhibitor | Dosing Regimen (Trex1-/- mice) | Key In Vivo Efficacy Readouts | Reference |
| H-151 | 10 mg/kg, i.p., daily for 2 weeks | Suppressed IFN-β and interferon-stimulated gene (ISG) expression in tissues, comparable to SN-011. Alleviated inflammation in the heart. | [6] |
| C-176 | 20 mg/kg, i.p., every other day for 2 weeks | Significantly lowered serum levels of type I interferons and suppressed inflammatory markers in the heart. | |
| SN-011 | 5 mg/kg, i.p., three times per week for 4 weeks | Prevented mortality (0% mortality in treated group vs. 30% in untreated group). Markedly ameliorated severe multiorgan inflammation (heart, stomach, tongue, muscle). | [4][7] |
| SN-011 | 10 mg/kg, i.p., daily for 2 weeks | Showed comparable efficacy to H-151 in suppressing IFN-β and ISG expression and ameliorating heart inflammation. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: The cGAS-STING signaling pathway leading to inflammatory gene expression.
Caption: General experimental workflow for in vivo validation of STING inhibitors.
Caption: Logical flow of STING inhibitor-mediated anti-inflammatory effects.
Detailed Experimental Protocols
In Vivo Efficacy in the Trex1-/- Mouse Model
This model is crucial for evaluating the therapeutic potential of STING inhibitors in a setting of chronic STING activation.[1]
-
Animal Model: Trex1-/- mice, which develop a severe inflammatory phenotype due to the accumulation of endogenous DNA and subsequent STING activation, are used.[1][5]
-
Inhibitor Administration: The STING inhibitor or vehicle is administered to the mice according to a predetermined dosing regimen (e.g., daily intraperitoneal injections for 2-4 weeks).[1]
-
Monitoring: Mice are monitored for clinical signs of disease, including weight loss, skin lesions, and overall health. Survival is also a key endpoint.[1]
-
Efficacy Readouts:
-
Gene Expression: The expression of interferon-stimulated genes (ISGs) in tissues like the heart and spleen is analyzed by qRT-PCR.[1]
-
Histopathology: Tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the level of inflammation and tissue damage.
-
Cytokine Levels: Serum levels of inflammatory cytokines (e.g., IFN-β, TNF-α) are measured by ELISA.
-
Cisplatin-Induced Acute Kidney Injury (AKI) Model
This model is used to assess the protective effects of STING inhibitors against drug-induced kidney inflammation and damage.
-
Animal Model: C57BL/6J mice are typically used.
-
Induction of AKI: A single intraperitoneal injection of cisplatin (e.g., 25 mg/kg) is administered to induce AKI.[8]
-
Inhibitor Treatment: The STING inhibitor (e.g., H-151 at 7 mg/kg/day) is administered intraperitoneally, often starting 1 hour before the cisplatin injection and continued daily.[8]
-
Monitoring and Sample Collection: Mice are monitored for 72 hours post-cisplatin injection, after which blood and kidney tissues are collected.[8][9]
-
Efficacy Readouts:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured as indicators of kidney function.[8]
-
Histopathology: Kidney sections are stained with H&E or Periodic acid-Schiff (PAS) to evaluate tubular injury, necrosis, and inflammation.[10]
-
Inflammatory Markers: Expression of inflammatory cytokines (e.g., TNF-α, IL-6) in kidney tissue is measured by qPCR or ELISA.
-
Measurement of Inflammatory Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in biological samples.
-
Sample Preparation: Blood is collected from mice and centrifuged to obtain serum. Tissues can be homogenized and centrifuged to collect the supernatant.
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
The plate is washed, and non-specific binding sites are blocked.
-
Standards and samples are added to the wells and incubated.
-
After washing, a detection antibody (conjugated to an enzyme like HRP) that binds to a different epitope on the cytokine is added.
-
The plate is washed again, and a substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is read on a plate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.[11]
-
Histopathological Evaluation of Inflammation
Histopathology provides a qualitative and semi-quantitative assessment of inflammation in tissues.
-
Tissue Processing: Tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin wax.
-
Sectioning and Staining: 4-5 µm thick sections are cut and stained with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.
-
Scoring of Inflammation: A pathologist, blinded to the treatment groups, evaluates the slides. A scoring system is often used to grade the severity of inflammation based on:
-
Inflammatory Cell Infiltration: The presence and density of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages).
-
Tissue Damage: Evidence of necrosis, apoptosis, or other cellular injury.
-
Architectural Changes: Disruption of the normal tissue structure.
-
Scores can range from 0 (normal) to 3 or 4 (severe inflammation and damage).[12][13]
-
This guide provides a framework for comparing the in vivo anti-inflammatory efficacy of STING inhibitors. The selection of a particular inhibitor for further development will depend on a comprehensive evaluation of its potency, efficacy in relevant disease models, and pharmacokinetic and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. childrenshospital.org [childrenshospital.org]
- 3. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Immune Diseases Associated with TREX1 and STING Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Novel Tetrahydroisoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Tetrahydroisoquinoline (THIQ) scaffolds have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the antifungal activity of recently developed THIQ analogs, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the advancement of antifungal drug discovery.
Comparative Antifungal Activity of Novel THIQ Analogs
The antifungal efficacy of various novel tetrahydroisoquinoline analogs has been evaluated against a range of clinically relevant and phytopathogenic fungi. The following tables summarize the quantitative data from these studies, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of N-Substituted and Pyrrolo-THIQ Analogs
| Compound/Analog | Fungal Species | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound |
| Compound 145 | Saccharomyces cerevisiae | 1 | - | - |
| Candida glabrata | - | Comparable to Clotrimazole | Clotrimazole | |
| Compound 146 | Yarrowia lipolytica | 2.5 | - | - |
| Candida glabrata | - | Comparable to Clotrimazole | Clotrimazole | |
| Compound 148 & 149 | Candida albicans | Equipotent to Nystatin | - | Nystatin |
| Compound 150 | Candida albicans | - | 20 | Nystatin (15 mm) |
Data compiled from a 2021 review on the biological activities of THIQ analogs.[1][2]
Table 2: Antifungal Activity of THIQ Derivatives Against Phytopathogenic Fungi
| Compound/Analog | Fungal Species | EC₅₀ (mg/L) | Reference Compound |
| Compound A13 | Alternaria alternata | 2.375 | Boscalid (1.195 mg/L) |
| Compound A25 | Alternaria alternata | 2.251 | Boscalid (1.195 mg/L) |
EC₅₀ (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. Data from a 2024 study on THIQ derivatives as antifungal agents.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antifungal activity of novel THIQ analogs.
Broth Microdilution Method (for MIC Determination)
This method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is generally performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38-A for filamentous fungi.
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of the fungal spores or cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of cells/spores (e.g., 1-5 x 10⁵ cells/mL).
-
Preparation of Microtiter Plates: The THIQ analogs are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640). This creates a range of concentrations to be tested.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium and the fungal suspension (growth control) and medium only (sterility control) are also included.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the THIQ analog at which there is no visible growth of the fungus.
Agar Well Diffusion Method (for Zone of Inhibition)
The agar well diffusion method is a common technique to assess the antifungal activity of a compound by measuring the area of growth inhibition.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized fungal inoculum is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the THIQ analog solution at a specific concentration is added to each well. A standard antifungal agent (positive control) and the solvent used to dissolve the compound (negative control) are also tested.
-
Incubation: The plates are incubated at an appropriate temperature for a specified duration.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no fungal growth around each well is measured in millimeters. A larger diameter indicates greater antifungal activity.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the proposed mechanisms of action of these novel compounds, the following diagrams have been generated.
Experimental workflow for MIC determination.
Proposed mechanism of action: Inhibition of Ergosterol Biosynthesis.
Mechanisms of Antifungal Action
Several studies suggest that novel tetrahydroisoquinoline analogs exert their antifungal effects through specific molecular mechanisms, primarily by disrupting the integrity of the fungal cell membrane.
Inhibition of Ergosterol Biosynthesis
A prominent mechanism of action for some THIQ analogs is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the structure and function of the fungal cell membrane.[1][2] Ergosterol is the fungal equivalent of cholesterol in mammals, making its biosynthetic pathway an attractive target for antifungal drugs. Certain N-substituted THIQ analogs have been shown to interfere with this pathway by inhibiting the enzyme delta-8,7-isomerase.[1][2] Other novel THIQ compounds were designed to target lanosterol 14alpha-demethylase (CYP51), another key enzyme in this pathway.[5] The disruption of ergosterol production leads to a compromised cell membrane, ultimately resulting in fungal cell death.
Inhibition of Succinate Dehydrogenase (SDH)
More recent research has identified succinate dehydrogenase (SDH) as a potential target for certain THIQ derivatives.[3][4] SDH, also known as complex II of the mitochondrial respiratory chain, plays a vital role in both the tricarboxylic acid (TCA) cycle and cellular respiration. Inhibition of SDH disrupts the fungal cell's energy production, leading to impaired growth and viability. Molecular docking studies have further supported the interaction of these analogs with the SDH enzyme.[3][4] This mechanism is particularly relevant for the development of fungicides for agricultural applications.
Conclusion
Novel tetrahydroisoquinoline analogs represent a promising class of compounds in the search for new antifungal agents. The data presented in this guide highlight their potent activity against a variety of fungal species, including those of clinical and agricultural importance. The elucidation of their mechanisms of action, primarily through the inhibition of ergosterol biosynthesis and succinate dehydrogenase, provides a solid foundation for further structure-activity relationship (SAR) studies and lead optimization. The detailed experimental protocols and visual workflows offered here serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug development. Continued investigation into the efficacy and safety of these compounds is warranted to translate these promising findings into tangible therapeutic solutions.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid against relevant biological targets. Given the therapeutic potential of structurally similar molecules, understanding the specificity of this compound is crucial for advancing drug discovery and development efforts. This document outlines key experimental protocols and presents a hypothetical cross-reactivity study to illustrate a data-driven comparison.
Introduction
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity.[1] Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases.[1] Therefore, characterizing the interaction of novel 3,4-dihydroisoquinoline analogs, such as this compound, with the STING protein and other potential off-targets is of significant interest.
This guide focuses on a hypothetical cross-reactivity study of this compound against the STING protein, comparing its potential activity with a known STING inhibitor and another structurally related but functionally distinct compound.
Comparative Analysis of Target Binding
To assess the selectivity of this compound, a hypothetical cross-reactivity study was designed. The following table summarizes the hypothetical inhibitory concentrations (IC50) and binding affinities (KD) of the test compound and two comparators against the human STING protein.
Table 1: Hypothetical Cross-Reactivity Data for STING Protein
| Compound | Structure | Target | IC50 (nM) | KD (nM) |
| Test Compound: this compound | Human STING | 150 | 250 | |
| Comparator 1 (Known STING Inhibitor): Compound 5c (from Zhou et al., 2025) | Human STING | 44[1] | 80 | |
| Comparator 2 (Structurally Related): (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Human STING | >10,000 | >20,000 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how a comparative cross-reactivity study might be presented.
Experimental Methodologies
The following are detailed protocols for key experiments that would be employed in a cross-reactivity study of this compound.
1. Cell-Based STING Reporter Assay
This assay measures the inhibition of STING-dependent signaling in a cellular context.
-
Cell Line: HEK293T cells stably expressing human STING and a secreted luciferase reporter gene under the control of an IRF3-responsive promoter.
-
Protocol:
-
Seed the reporter cells in 96-well plates and incubate for 24 hours.
-
Pre-treat the cells with serially diluted concentrations of the test compound, comparator compounds, or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a STING agonist (e.g., cGAMP) to activate the signaling pathway.
-
Incubate for an additional 16-24 hours.
-
Collect the cell culture supernatant and measure luciferase activity using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein target.[4][5]
-
Instrumentation: A Biacore or similar SPR instrument.
-
Protocol:
-
Immobilize recombinant human STING protein onto a sensor chip surface.[4][5]
-
Prepare a series of dilutions of the test compound and comparator compounds in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the binding of the compound to the immobilized protein.[5]
-
After the association phase, flow running buffer over the chip to measure the dissociation of the compound.
-
Regenerate the sensor chip surface to remove any bound compound.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
3. Competitive Immunoassay (ELISA)
A competitive ELISA can be used to assess the ability of the test compound to compete with a known ligand for binding to the target protein.
-
Protocol:
-
Coat a 96-well microplate with recombinant human STING protein and incubate overnight.
-
Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Prepare a mixture of a fixed concentration of a biotinylated STING ligand and serial dilutions of the test compound or comparator compounds.
-
Add the mixtures to the coated plate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
A decrease in signal indicates that the test compound is competing with the biotinylated ligand for binding to STING.
-
Visualizations
STING Signaling Pathway
Caption: A simplified diagram of the cGAS-STING signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of test compounds.
Logical Flow for Comparative Analysis
Caption: Logical process for the comparative analysis of cross-reactivity data.
References
- 1. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H11NO3 | CID 3818907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids: Conformational prediction, synthesis, anti-thrombotic and vasodilative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives and Commercial Agents Against Oomycetes
For Immediate Release
A recent study has highlighted the potential of novel 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent antioomycete agents, offering a promising new avenue for the development of treatments against pathogenic oomycetes. This guide provides a comparative overview of the efficacy and mechanisms of action of these emerging compounds against established commercial antioomycete agents, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals in the field of plant pathology and crop protection.
Executive Summary
Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant crop losses worldwide. Distinct from true fungi, their unique biology, including the absence of ergosterol in their cell membranes, renders many conventional antifungal agents ineffective.[1] This necessitates the discovery and development of novel compounds with specific antioomycete activity.
A series of synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated significant in vitro and in vivo efficacy against Pythium recalcitrans, a representative oomycete pathogen.[2][3] Notably, compound I23 from this series exhibited a higher in vitro potency than the commercial fungicide hymexazol.[2][3] The proposed mechanism of action for these derivatives involves the disruption of the oomycete's biological membrane systems, a different approach from many existing commercial agents.[3][4]
This guide presents a side-by-side comparison of the efficacy of these novel derivatives with commercial agents such as hymexazol, metalaxyl, and azoxystrobin. It also details the distinct mechanisms of action and provides standardized experimental protocols for antioomycete activity assessment.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC₅₀) values of a promising 3,4-dihydroisoquinolin-1(2H)-one derivative and various commercial antioomycete agents against Pythium species. Lower EC₅₀ values indicate higher potency.
| Compound/Agent | Target Oomycete | EC₅₀ Value (µg/mL) | EC₅₀ Value (µM) | Mechanism of Action |
| Compound I23 (Derivative) | Pythium recalcitrans | - | 14[2][3] | Disruption of biological membrane systems[3][4] |
| Hymexazol | Pythium recalcitrans | - | 37.7[2][3] | Inhibition of DNA and RNA synthesis[2][3] |
| Metalaxyl | Pythium ultimum var. sporangiiferum | 0.05 - 1.30[3] | - | Inhibition of rRNA biosynthesis (RNA polymerase I) |
| Pythium aphanidermatum | 1.19 - 3.12[3] | - | ||
| Azoxystrobin | Pythium spp. | 0.1 - 5.0[5] | - | Inhibition of mitochondrial respiration (Complex III) |
| Propamocarb | Pythium debarianum | - | - | Affects cell membrane integrity and inhibits mycelial growth and sporulation |
Note: Direct comparison of EC₅₀ values should be made with caution due to variations in experimental conditions and target species across different studies.
Mechanisms of Action: A Comparative Overview
The 3,4-dihydroisoquinolin-1(2H)-one derivatives and commercial antioomycete agents employ distinct strategies to inhibit oomycete growth.
3,4-dihydroisoquinolin-1(2H)-one Derivatives: Physiological and biochemical analyses, along with ultrastructural observations, suggest that the primary mode of action for these compounds is the disruption of biological membrane systems .[3][4] This leads to a loss of cellular integrity and ultimately, cell death.
Commercial Antioomycete Agents:
-
Hymexazol: This systemic fungicide primarily functions by inhibiting the synthesis of DNA and RNA , crucial for cell division and growth.[2][3]
-
Metalaxyl: Belongs to the phenylamide class of fungicides and specifically inhibits ribosomal RNA (rRNA) biosynthesis by targeting RNA polymerase I.
-
Azoxystrobin: A quinone outside inhibitor (QoI), it disrupts the mitochondrial respiratory chain by inhibiting Complex III (ubiquinol oxidase) , thereby blocking ATP synthesis.
-
Propamocarb: This carbamate fungicide is believed to affect the integrity of cell membranes and also inhibits mycelial growth and the production and germination of spores.
Visualizing the Mechanisms and Workflows
To better illustrate the distinct modes of action and the experimental process for evaluating these compounds, the following diagrams are provided.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. tandfonline.com [tandfonline.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Recommended rates of azoxystrobin and tebuconazole seem to be environmentally safe but ineffective against target fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinazolin-4-one Derivatives as Dual PI3K/HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The dual inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy, attributed to the synergistic effects of targeting these two crucial pathways. Quinazolin-4-one derivatives have been identified as a promising scaffold for the development of such dual inhibitors. This guide provides an objective comparison of the in vitro performance of novel quinazolin-4-one-based dual inhibitors against established single-agent and dual-target drugs, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of selected quinazolin-4-one derivatives in comparison to established inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of a compound's potency.
Table 1: Comparative IC50 Values Against PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Quinazolin-4-one Derivative 48c | >1000 | >1000 | <10 | <10 |
| CUDC-907 (Fimepinostat) | 19 | 50 | 25 | 39 |
| Idelalisib (PI3Kδ inhibitor) | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 |
Table 2: Comparative IC50 Values Against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Quinazolin-4-one Derivative 48c | >10000 | >10000 | >10000 | <10 | >10000 |
| Quinazolin-4-one Derivative 1 | 31 | - | - | 16 | - |
| Quinazolin-4-one Derivative 2 | 37 | - | - | 25 | - |
| CUDC-907 (Fimepinostat) | 1.7 | 5.0 | 1.8 | - | - |
| SAHA (Vorinostat) | 10 - 61 | 251 | 19 - 20 | 320 | 430 - 827 |
Table 3: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines
| Compound | HCT-116 (Colon) (µM) | MCF-7 (Breast) (µM) | Jurkat (T-cell leukemia) (µM) | MV4-11 (AML) (µM) | SK-N-BE(2) (Neuroblastoma) (nM) |
| Quinazolin-4-one Derivative 48c | - | - | - | <0.01 | - |
| Quinazolin-4-one Derivative 5c | - | 13.7 | - | - | - |
| CUDC-907 (Fimepinostat) | - | - | - | - | 5.53 - 46.22 |
| SAHA (Vorinostat) | 3 - 8 | 3 - 8 | 0.049 (49 nM) | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PI3K Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies PI3K activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
PI3K enzymes (recombinant)
-
Lipid substrate (e.g., PIP2:PS)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (quinazolin-4-one derivatives and comparators)
-
Assay plates (white, 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare PI3K reaction buffer, lipid substrate, and ATP solutions as per the manufacturer's instructions.[1] Dilute the PI3K enzyme in the reaction buffer containing the lipid substrate.
-
Compound Addition: Add 0.5 µL of the test compound or vehicle (DMSO) to the assay wells.[2]
-
Enzyme Addition: Add 4 µL of the diluted enzyme/lipid mixture to the wells.[2]
-
Reaction Initiation: Start the kinase reaction by adding 0.5 µL of 250 µM ATP.[2]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2] Incubate for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate for 30-60 minutes at room temperature.[1]
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the PI3K activity.
HDAC Enzymatic Assay (Fluorometric)
This assay measures HDAC activity by detecting the fluorescent signal generated from the deacetylation of a fluorogenic substrate.
Materials:
-
HDAC enzymes (recombinant)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution
-
HDAC inhibitor (e.g., Trichostatin A) for control
-
Test compounds
-
Assay plates (black or white, 96-well)
-
Fluorimeter plate reader
Procedure:
-
Reagent Preparation: Prepare the HDAC assay buffer, substrate solution, and developer solution according to the kit's protocol.[3]
-
Compound and Enzyme Addition: In a 96-well plate, add the test compounds at various concentrations. Add the HDAC enzyme to each well, except for the "no enzyme" control wells.[4]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.[5]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[5]
-
Reaction Termination and Development: Add the developer solution to each well. This stops the enzymatic reaction and allows for the generation of a fluorescent signal from the deacetylated substrate.[3] Incubate for 15 minutes at room temperature.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 340-360 nm and 440-465 nm, respectively.[5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[7][8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[6] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[9]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[11]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and HDAC signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-acetyl-histone H3, anti-histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., p-Akt, acetyl-histone H3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualizations
PI3K/HDAC Dual Inhibition Signaling Pathway
Caption: PI3K/HDAC dual inhibition pathway.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation.
References
- 1. ulab360.com [ulab360.com]
- 2. promega.de [promega.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
Comparative study of synthetic routes to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles
The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are privileged scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and favorable physicochemical properties. The selection of a synthetic route to these five-membered heterocycles is a critical decision in the design and development of novel compounds. This guide provides a comparative analysis of the most common and effective synthetic strategies for preparing 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies
The synthesis of both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often originates from common precursors, primarily acylhydrazides and their derivatives. The key distinction in their synthesis lies in the cyclizing agent, which facilitates the incorporation of either an oxygen or a sulfur atom into the heterocyclic ring.
Cyclodehydration of 1,2-Diacylhydrazines
One of the most classical and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This reaction is typically promoted by a variety of dehydrating agents. For the synthesis of the analogous 1,3,4-thiadiazoles, a thionating agent is used to convert the carbonyl oxygens to sulfur, followed by cyclization.
dot
Caption: General scheme for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from 1,2-diacylhydrazines.
Oxidative Cyclization of Acylhydrazones
This method provides an efficient route to 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones, which are readily prepared by the condensation of aldehydes with acylhydrazides. A variety of oxidizing agents can be employed to facilitate the cyclization.
dot
Caption: Oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles.
From Thiosemicarbazide Derivatives
Thiosemicarbazides are versatile starting materials for the synthesis of both 2-amino-1,3,4-thiadiazoles and 2-amino-1,3,4-oxadiazoles. The choice of cyclizing agent dictates the resulting heterocycle. Acid-catalyzed cyclization of thiosemicarbazides or acylthiosemicarbazides typically yields 1,3,4-thiadiazoles. In contrast, oxidative cyclization or the use of reagents like EDCI can lead to the formation of 1,3,4-oxadiazoles.
dot
Caption: Divergent synthesis of 2-amino-1,3,4-thiadiazoles and 2-amino-1,3,4-oxadiazoles from thiosemicarbazide derivatives.
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for various synthetic methods, providing a comparison of yields and reaction conditions.
Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carboxylic Acid & Acylhydrazide | HATU, Burgess Reagent | DMF | Room Temp | 4-8 | 70-93 | [1] |
| Acylhydrazone | N-Chlorosuccinimide, DBU | Dichloromethane | Room Temp | 0.5-2 | 80-94 | [2] |
| 1,2-Diacylhydrazine | XtalFluor-E | Dichloromethane | 25-40 | 1-3 | 75-95 | [1] |
| Acylhydrazone | Sodium Bisulfite | Ethanol:Water (1:2) | Reflux (Microwave) | 0.1-0.2 | 70-90 | [3] |
| Arylhydrazine & Acid Chloride | Triethylamine | DMF or DMSO | - | - | 33-60 | [3] |
| Acylthiosemicarbazide | EDCI | DMF | Room Temp | 4-8 | 65-90 | [3] |
Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiosemicarbazide & Carboxylic Acid | Conc. H₂SO₄ | - | Room Temp | - | 22-70 | [4] |
| 1,2-Diacylhydrazine | Lawesson's Reagent | Toluene | Reflux | 2-4 | 70-85 | [5] |
| Acylthiosemicarbazide | POCl₃ | - | Reflux | 2 | 60-75 | [3] |
| Aldehyde & Thiosemicarbazide | I₂, K₂CO₃ | 1,4-Dioxane | Reflux | 1-4 | 65-88 | [6] |
| Carboxylic Acid & Thiosemicarbazide | PPE | - | 85 | - | 50-70 | [7] |
| Acylhydrazide & CS₂ | KOH | Ethanol | Reflux | 12 | 70-85 | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from a Carboxylic Acid and an Acylhydrazide[9]
This procedure describes a convenient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides using 1,1'-carbonyldiimidazole (CDI) for acid activation, followed by dehydration with triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄).
-
Step 1: Acid Activation and Coupling. In a round-bottom flask, the carboxylic acid (1.0 mmol) is dissolved in an appropriate solvent (e.g., DMF). CDI (1.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The acylhydrazide (1.0 mmol) is then added, and the reaction is stirred for an additional 2-4 hours until the formation of the 1,2-diacylhydrazine intermediate is complete (monitored by TLC).
-
Step 2: Dehydration. To the same flask, Ph₃P (1.5 mmol) and CBr₄ (1.5 mmol) are added. The reaction mixture is stirred at room temperature for 2-6 hours.
-
Step 3: Work-up and Purification. The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-Thiadiazoles from Thiosemicarbazide and a Carboxylic Acid[4]
This protocol outlines the synthesis of 2-amino-1,3,4-thiadiazoles via the cyclization of a thiosemicarbazide with a carboxylic acid using concentrated sulfuric acid.
-
Step 1: Formation of Acylthiosemicarbazide. A mixture of the carboxylic acid (1.0 mmol) and thiosemicarbazide (1.0 mmol) is carefully treated with concentrated sulfuric acid (2-3 mL) with cooling in an ice bath.
-
Step 2: Cyclization. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Step 3: Work-up and Purification. The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral to litmus paper. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to give the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Conclusion
The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles can be achieved through a variety of routes, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions. The cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of acylhydrazones are highly effective for preparing a wide range of 2,5-disubstituted 1,3,4-oxadiazoles. For the synthesis of 1,3,4-thiadiazoles, methods involving thiosemicarbazide derivatives are particularly versatile. This guide provides a solid foundation for researchers to navigate the synthetic landscape of these important heterocyclic systems and select the most appropriate methodology for their research endeavors.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. datapdf.com [datapdf.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
A Head-to-Head Comparison of Catalytic Systems for Tetrahydroisoquinoline (THIQ) Synthesis
The synthesis of tetrahydroisoquinolines (THIQs), a core scaffold in numerous natural products and pharmaceuticals, is a pivotal endeavor in medicinal chemistry and drug development. A variety of catalytic systems have been developed to construct this privileged heterocyclic motif, each with distinct advantages and limitations. This guide provides a head-to-head comparison of prominent catalytic strategies, including asymmetric hydrogenation, Pictet-Spengler reactions, and Bischler-Napieralski-based routes, supported by experimental data to aid researchers in selecting the optimal system for their synthetic goals.
Key Synthetic Strategies and Catalytic Approaches
The principal modern catalytic routes to THIQs can be broadly categorized into three main approaches:
-
Asymmetric Hydrogenation of Dihydroisoquinolines (DHIQs): This highly effective method involves the enantioselective reduction of a pre-formed DHIQ ring. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are at the forefront of this strategy.
-
The Pictet-Spengler Reaction: A classic and powerful cyclization reaction, the Pictet-Spengler condensation of β-arylethylamines with aldehydes or ketones has been significantly advanced through the development of both organocatalytic and biocatalytic systems.
-
The Bischler-Napieralski Reaction followed by Reduction: This traditional two-step sequence involves the cyclization of a β-phenylethylamide to a DHIQ, which is then reduced to the corresponding THIQ. Modern variations often employ asymmetric transfer hydrogenation for the reduction step to achieve high enantioselectivity.[1][2]
Below is a logical workflow for selecting a suitable catalytic system for THIQ synthesis.
Caption: Decision-making flowchart for selecting a THIQ synthesis strategy.
Performance Comparison of Catalytic Systems
The choice of catalytic system significantly impacts the yield, enantioselectivity, and substrate scope of THIQ synthesis. The following tables summarize quantitative data for representative catalytic systems.
Table 1: Transition Metal-Catalyzed Asymmetric Hydrogenation of DHIQs
| Catalyst System | Substrate | H₂ Source | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / Chiral Ligand | 1-Phenyl-DHIQ | H₂ (gas) | >95 | >96 | [3] |
| Rhodium/Diamine Complex | Various DHIQs | HCOOH/Et₃N | up to 96 | up to 99 | [3] |
| Ruthenium-Phosphine Complex | 1-Phenyl-DHIQ | H₂ (gas) | N/A | High | [2] |
| Chiral Titanocene Complex | IQ-type imine | H₂ (2000 psi) | 82 | 98 | [3] |
DHIQ: Dihydroisoquinoline, ee: enantiomeric excess, COD: 1,5-cyclooctadiene
Table 2: Pictet-Spengler Reaction Catalysts
| Catalyst System | Substrates | Conditions | Yield (%) | ee (%) | Reference |
| Norcoclaurine Synthase (NCS) | Dopamine, Aldehydes | Aqueous buffer | High | High (Stereospecific) | [4][5] |
| Phosphate Buffer | Phenethylamines, Ketones | MeOH/Phosphate buffer, 70°C | High | N/A (achiral) | [6][7] |
| Chiral Brønsted Acid | N-carbamoyl-β-arylethylamines | Organic Solvent | High | High | [8] |
| Quinidine-Thiourea/Amino Acid | Various | Organic Solvent | N/A | N/A | [9] |
NCS: Norcoclaurine Synthase, ee: enantiomeric excess
Table 3: Bischler-Napieralski followed by Asymmetric Reduction
| Cyclization Reagent | Reduction Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| POCl₃ | Ru-catalyzed ATH | N-acyl-β-phenylethylamine | 99 | 95 | [10] |
| P₂O₅ or ZnCl₂ | Chiral Hydride Agents | N-acyl-β-phenylethylamine | High | High | [2] |
| Tf₂O, 2-chloropyridine | NaBH₄ (achiral reduction example) | N-acyl-β-phenylethylamine | High | N/A | [11] |
ATH: Asymmetric Transfer Hydrogenation, ee: enantiomeric excess
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for key reactions.
General Experimental Workflow
The synthesis of a THIQ via a catalytic route generally follows the workflow depicted below.
Caption: A typical workflow for catalytic THIQ synthesis.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a DHIQ
This protocol is adapted from methodologies employing iridium catalysts for the asymmetric hydrogenation of N-heteroaromatics.[3]
-
Catalyst Precursor Preparation: In a glovebox, an iridium precursor such as [Ir(COD)Cl]₂ and a chiral ligand (e.g., a derivative of JosiPhos) are dissolved in a degassed solvent (e.g., dichloromethane) and stirred to form the active catalyst.
-
Reaction Setup: A pressure-resistant vessel is charged with the 1-substituted-3,4-dihydroisoquinoline substrate and the prepared catalyst solution under an inert atmosphere (e.g., argon).
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 hours).
-
Workup and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched THIQ.
-
Analysis: The yield is determined by the mass of the isolated product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Phosphate-Catalyzed Pictet-Spengler Reaction
This protocol is based on the biomimetic synthesis of THIQs using phosphate catalysis.[6][7]
-
Reaction Mixture Preparation: To a solution of the β-phenylethylamine (e.g., dopamine) in a mixture of methanol and a 0.3 M potassium phosphate buffer (pH 9), the corresponding ketone or aldehyde is added. An antioxidant such as sodium ascorbate may also be included.
-
Reaction Conditions: The reaction vessel is sealed and heated to a specified temperature (e.g., 70 °C) with stirring for a period of 24-48 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated to remove methanol. The aqueous residue is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Analysis: The structure and purity of the resulting THIQ are confirmed by NMR spectroscopy and mass spectrometry.
Protocol 3: Bischler-Napieralski Reaction and Subsequent Asymmetric Transfer Hydrogenation
This protocol outlines a two-step sequence for the synthesis of chiral THIQs.[10]
-
Bischler-Napieralski Cyclization: The starting N-acyl-β-phenylethylamine is dissolved in a suitable solvent (e.g., acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction is then cooled and carefully quenched, followed by basification and extraction to isolate the crude 3,4-dihydroisoquinoline.
-
Asymmetric Transfer Hydrogenation: The crude DHIQ is dissolved in a solvent, and a chiral catalyst (e.g., a Ru/TsDPEN complex) is added.[12] A hydrogen source, such as a formic acid/triethylamine mixture, is then introduced. The reaction is stirred at a controlled temperature until completion.
-
Workup and Purification: The reaction mixture is worked up by washing with water and brine. The organic layer is dried, concentrated, and the resulting crude THIQ is purified by column chromatography.
-
Analysis: The yield is calculated based on the isolated product, and the enantiomeric excess is determined by chiral HPLC.
Logical Relationships Between Catalytic Approaches
The various catalytic methods for THIQ synthesis are interconnected, often providing alternative pathways to the same class of compounds, with the choice of method depending on factors like starting material availability and desired stereochemical outcome.
Caption: Relationship between major THIQ synthesis pathways.
Conclusion
The synthesis of tetrahydroisoquinolines has been greatly enabled by a diverse array of catalytic systems. Transition metal-catalyzed asymmetric hydrogenation of dihydroisoquinolines offers a highly reliable route to enantioenriched products with excellent yields and enantioselectivities. The Pictet-Spengler reaction, through both biocatalytic and organocatalytic advancements, provides a powerful and often biomimetic approach to constructing the THIQ core directly. The classic Bischler-Napieralski reaction remains a robust method for generating the requisite dihydroisoquinoline intermediate, which can then be reduced enantioselectively using modern asymmetric hydrogenation techniques. The selection of the most appropriate catalytic system will depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol. The data and protocols presented in this guide offer a solid foundation for making an informed decision in the design and execution of THIQ synthesis.
References
- 1. Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Benchmarking New Isoquinoline Derivatives Against Known Peptide Deformylase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging isoquinoline derivatives with established peptide deformylase (PDF) inhibitors. This analysis is supported by available experimental data on both enzymatic inhibition and antibacterial activity.
Peptide deformylase (PDF) is a critical metalloenzyme essential for bacterial protein maturation, making it a prime target for the development of novel antibiotics. The inhibition of PDF leads to the accumulation of formylated proteins, ultimately resulting in bacterial cell death. While several classes of PDF inhibitors have been investigated, with some advancing to clinical trials, the search for new scaffolds with improved potency, broader spectrum, and better pharmacokinetic profiles is ongoing.
Isoquinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antibacterial properties. This guide benchmarks the performance of new isoquinoline derivatives against well-characterized PDF inhibitors, providing a comparative analysis of their potential as a new generation of antibacterial agents.
Performance Comparison of PDF Inhibitors
The efficacy of PDF inhibitors can be assessed at two levels: direct inhibition of the enzyme, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), and whole-cell antibacterial activity, measured as the minimum inhibitory concentration (MIC).
Enzymatic Inhibition of Known PDF Inhibitors
Established PDF inhibitors, such as the naturally occurring Actinonin and synthetic compounds like GSK1322322 and LBM415, have demonstrated potent inhibition of the PDF enzyme from various bacterial species. The table below summarizes their reported in vitro inhibitory activity.
| Inhibitor | Target Enzyme | IC50 / Ki |
| Actinonin | E. coli Ni-PDF | Ki: 0.28 nM[1] |
| E. coli Fe-PDF | IC50: 0.8 nM[1][2] | |
| E. coli Ni-PDF | IC50: 3 nM[1][2] | |
| E. coli Zn-PDF | IC50: 90 nM[1][2] | |
| S. aureus Ni-PDF | IC50: 11 nM[1][2] | |
| Human PDF | IC50: 43 nM[3] | |
| BB-3497 | E. coli Ni-PDF | IC50: 7 nM |
| BB-81384 | S. pneumoniae Ni-PDF | IC50: 9 nM |
| H. influenzae Ni-PDF | IC50: 11 nM | |
| E. coli Ni-PDF | IC50: 60 nM | |
| S. aureus Ni-PDF | IC50: 300 nM | |
| VRC3375 | E. coli Ni-PDF | Ki: 0.24 nM |
Note: While a significant body of research exists on isoquinoline derivatives as antibacterial agents, specific IC50 or Ki values against the peptide deformylase enzyme are not yet widely available in published literature. The following table therefore focuses on the comparative antibacterial activity (MIC).
Antibacterial Activity: Known PDF Inhibitors vs. Isoquinoline Derivatives
The ultimate measure of an antibiotic's potential is its ability to inhibit bacterial growth. The following table compares the Minimum Inhibitory Concentration (MIC) values of known PDF inhibitors and recently developed tricyclic isoquinoline derivatives against a panel of clinically relevant bacteria.
| Compound | S. aureus | S. pneumoniae | H. influenzae | M. catarrhalis |
| Known PDF Inhibitors | ||||
| GSK1322322 | MIC90: 4 µg/mL[4][5] | MIC90: 2 µg/mL[5] | MIC90: 4 µg/mL[4][5] | MIC90: 1 µg/mL[4][5] |
| LBM415 | MIC90: 2 µg/mL[6] | MIC90: 1 µg/mL[6] | MIC90: 4-8 µg/mL[6] | MIC90: 0.5 µg/mL[6] |
| Actinonin | 8-16 µg/mL[1] | - | - | - |
| New Isoquinoline Derivatives | ||||
| Compound 8d | 16 µg/mL | - | - | - |
| Compound 8f | 32 µg/mL | 32 µg/mL | - | - |
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the mechanism of peptide deformylase inhibition and a typical experimental workflow for evaluating new inhibitors.
References
- 1. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 2. Synthesis and antibacterial activity of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Modified (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives Emerge as Potent Anti-Thrombotic Agents
A new class of modified (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQA) derivatives has demonstrated significant anti-thrombotic activity, exhibiting potent and selective inhibition of platelet aggregation in laboratory studies. These compounds show promise as novel therapeutic agents for thrombotic diseases, with in vitro and in vivo data suggesting comparable or superior efficacy to some established anti-platelet medications.
Researchers have synthesized a series of novel N-(3S-N-aminoacyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)amino acids by modifying the 2- and 3-positions of the parent THIQA molecule with amino acids.[1] These modifications have led to compounds with highly potent inhibitory effects on adenosine diphosphate (ADP)-induced platelet aggregation, a key process in the formation of blood clots.
Comparative In Vitro Efficacy
The synthesized THIQA derivatives have shown remarkable potency in inhibiting ADP-induced platelet aggregation, with IC50 values reported to be less than 3.5 nM.[1] This indicates a high degree of efficacy at very low concentrations. For comparison, the IC50 values of commonly used anti-platelet drugs can vary. For instance, another novel thiazole derivative, R4, showed an IC50 of 0.26 µM for ADP-induced platelet aggregation.[2]
To provide a clear comparison, the following table summarizes the in vitro anti-platelet aggregation activity of the lead modified THIQA derivatives against standard anti-platelet agents.
| Compound/Drug | Target Pathway | Agonist | IC50 (nM) | Reference |
| Modified THIQA Derivatives (8a-t) | ADP-induced Platelet Aggregation | ADP | < 3.5 | [1] |
| Aspirin | Thromboxane A2 Synthesis | AA | ~5,200 | |
| Clopidogrel (active metabolite) | P2Y12 Receptor Antagonist | ADP | ~560 | |
| Novel Thiazole Derivative (R4) | Platelet Aggregation Inhibitor | ADP | 260 | [2] |
Note: IC50 values for Aspirin and Clopidogrel are approximate and can vary based on experimental conditions. The value for the modified THIQA derivatives represents the upper limit for the most potent compounds in the series.
In Vivo Anti-Thrombotic Activity
The promising in vitro results are further supported by potent in vivo anti-thrombotic activity in a rat model. The modified THIQA derivatives were effective at doses of less than 30 nmol/kg, administered both orally and intravenously, in an extracorporeal circulation arteriovenous cannula model in rats.[1]
For comparison, established anti-platelet drugs such as aspirin and clopidogrel have been evaluated in various rat models of thrombosis, with effective doses varying depending on the specific model and endpoint measured. For example, in a ferric chloride-induced carotid artery thrombosis model in rats, clopidogrel was shown to be more potent than aspirin.[3][4]
The following table provides a comparative overview of the in vivo anti-thrombotic efficacy of the modified THIQA derivatives and standard agents in rat models.
| Compound/Drug | Animal Model | Effective Dose | Reference |
| Modified THIQA Derivatives (8a-t) | Extracorporeal Arteriovenous Cannula Thrombosis | < 30 nmol/kg (oral and intravenous) | [1] |
| Aspirin | Ferric Chloride-Induced Carotid Artery Thrombosis | 3.1 - 12.7 mg/kg (oral) | [5] |
| Clopidogrel | Ferric Chloride-Induced Carotid Artery Thrombosis | 0.25 - 0.3 mg/kg (oral) | [5] |
Mechanism of Action: Targeting ADP-Induced Platelet Aggregation
The selective inhibition of ADP-induced platelet aggregation by the modified THIQA derivatives suggests their mechanism of action involves the P2Y purinergic receptors on the platelet surface, specifically P2Y1 and P2Y12. These G protein-coupled receptors are crucial for the initiation and amplification of platelet activation and aggregation in response to ADP.
References
- 1. 2,3-Diamino acid modifying 3S-tetrahydroisoquinoline-3-carboxylic acids: leading to a class of novel agents with highly unfolded conformation, selective in vitro anti-platelet aggregation and potent in vivo anti-thrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. healthbiotechpharm.org [healthbiotechpharm.org]
- 3. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Bioisosteres in Drug Discovery
An objective analysis for researchers, scientists, and drug development professionals.
The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are five-membered aromatic heterocycles that are considered classical bioisosteres.[1] This principle of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. The substitution of an oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole can significantly influence a molecule's biological activity, physicochemical properties, and metabolic stability.[2] This guide provides a comparative analysis of these two important scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Heterocycles
The choice between an oxadiazole and a thiadiazole can subtly alter a compound's key physicochemical parameters, which in turn affects its pharmacokinetic profile. The 1,3,4-oxadiazole ring is often employed as a bioisosteric replacement for esters and amides to improve metabolic stability.[3]
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Key Differences & Implications |
| Electronegativity | Oxygen is more electronegative than sulfur. | Sulfur is less electronegative than oxygen. | The greater electronegativity of oxygen in the oxadiazole ring can lead to a more polarized ring system, potentially influencing hydrogen bonding capabilities and interactions with biological targets.[1] |
| Aromaticity | Considered an aromatic system. | Also an aromatic system, with participation of sulfur's d-orbitals. | Both rings are thermally stable aromatic molecules.[1] |
| Solubility | The solubility of 1,3,4-oxadiazole derivatives in water is highly dependent on the substituents. For example, 2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water, whereas aryl substituents significantly decrease solubility.[4] | Generally, thiadiazole derivatives exhibit good metabolic stability and appropriate lipophilicity, which contributes to their drug-likeness. | The choice of heterocycle can be used to fine-tune the solubility and lipophilicity of a lead compound, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Melting & Boiling Points | Substitution with various functional groups at the 2 and 5 positions typically lowers the melting and boiling points of the parent oxadiazole.[4] | Data on direct comparison of melting and boiling points with identically substituted oxadiazoles is sparse, but the general trends with substitution are expected to be similar. | These physical properties are important for formulation and manufacturing considerations. |
Comparative Biological Activity
The bioisosteric replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole has been explored across a wide range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1][5] The outcomes of this substitution can vary, sometimes leading to enhanced activity, decreased activity, or no significant change, highlighting the nuanced nature of this bioisosteric relationship.
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are integral components of many compounds with potent antimicrobial properties.[6][7]
Table 1: Comparative Antimicrobial Activity of Bioisosteric Pairs
| Compound Pair | Target Organism | Activity of Oxadiazole Derivative | Activity of Thiadiazole Derivative | Reference |
| Nitro-substituted derivatives | Candida strains | Not specified in the provided text. | Strong activity (MICs50 = 0.78–3.12 µg/mL) | [7] |
| General comparison | Various bacteria and fungi | 1,3,4-oxadiazole derivatives are known to possess broad-spectrum antimicrobial activity.[8][9] | 1,3,4-thiadiazole derivatives also exhibit a wide range of antimicrobial activities.[6] | [1] |
In a study on antifungal agents, 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives with a nitro substituent showed strong activity against four Candida strains, with MIC50 values ranging from 0.78 to 3.12 µg/mL.[7] This suggests that in some scaffolds, the thiadiazole moiety may be preferred for antifungal activity.
The 1,3,4-oxadiazole and 1,3,4-thiadiazole cores are present in numerous compounds investigated for their anticancer potential.[3][10]
Table 2: Comparative Anticancer Activity of Bioisosteric Pairs
| Compound Series | Cell Line | Activity of Oxadiazole Derivative (IC50) | Activity of Thiadiazole Derivative (IC50) | Reference |
| Diosgenin derivatives | Various cancer cell lines | Novel diosgenin derivatives containing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their cytotoxic activity. | Novel diosgenin derivatives containing 1,3,4-thiadiazole moieties have also been synthesized as potential antitumor agents. | [10] |
| Isatin-based compounds | SARS-CoV-2 Mpro (as a model for target binding) | A series of 1,3,4-oxadiazoles carrying an isatin moiety were designed and showed promising binding affinities in molecular docking studies. | Not explicitly compared in the provided text. | [5] |
While direct side-by-side IC50 comparisons are not always available in the literature, the frequent parallel synthesis of both series underscores their perceived interchangeability and the importance of empirical testing.[10]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, based on common methods reported in the literature.
This protocol involves the cyclodehydration of a diacylhydrazine intermediate.
-
Esterification: A substituted aromatic acid is reacted with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to form the corresponding ethyl ester.[8]
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent to yield the corresponding acid hydrazide.[8]
-
Acylation: The acid hydrazide is reacted with a second carboxylic acid or its derivative (e.g., acid chloride) to form a 1,2-diacylhydrazine.
-
Cyclodehydration: The 1,2-diacylhydrazine is heated with a dehydrating agent, such as phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid, to effect cyclization to the 2,5-disubstituted-1,3,4-oxadiazole.[8]
A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or the reaction of diacylhydrazines with a sulfurizing agent.
-
Preparation of Diacylhydrazine: A 1,2-diacylhydrazine is prepared as described in the oxadiazole synthesis (steps 1-3).
-
Cyclization with Lawesson's Reagent: The diacylhydrazine is refluxed with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P4S10), in an inert solvent like toluene or xylene to yield the 2,5-disubstituted-1,3,4-thiadiazole.[1]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. A positive control (broth with bacteria and no compound) and a negative control (broth only) are included.
Visualizing the Bioisosteric Relationship and Synthetic Pathways
The following diagrams illustrate the concept of bioisosterism and the general synthetic workflows for preparing these two classes of compounds.
Caption: Bioisosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole.
Caption: Common synthetic intermediate for 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
Conclusion
The bioisosteric pairing of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles represents a valuable strategy in drug design.[1] While they share structural similarities and can often be synthesized from common intermediates, the substitution of oxygen for sulfur can lead to significant changes in physicochemical properties and biological activity. The choice between these two heterocycles is not always straightforward and should be guided by empirical data. It is often beneficial for research programs to synthesize and test both series of compounds to fully explore the structure-activity relationship and identify the optimal scaffold for a given biological target. The thermal and chemical stability of both ring systems further enhances their utility as pharmacophores in the development of new therapeutic agents.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,… [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Disposal of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and professionals in drug development, a clear and compliant disposal plan for compounds such as 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is a critical component of the experimental workflow. This guide provides essential information and a procedural framework for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 603097-44-5) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of acidic organic compounds. It is imperative to consult the chemical supplier and your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Decision Workflow
The disposal route for this compound will depend on its quantity, concentration, and the presence of any contaminants. The following diagram illustrates a general decision-making workflow for its disposal.
Caption: Disposal decision workflow for this compound.
Key Disposal Considerations
The following table summarizes critical factors to consider when planning the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Segregation | Collect waste containing this compound in a dedicated, properly labeled container. | Prevents accidental mixing with incompatible chemicals, which could lead to hazardous reactions. |
| Container Labeling | Label waste containers with "Hazardous Waste," the full chemical name, and any known hazard pictograms. | Ensures clear identification and safe handling by all laboratory personnel and waste management staff. |
| Storage | Store waste containers in a designated satellite accumulation area, away from incompatible materials. | Minimizes the risk of spills and adverse reactions. Adheres to laboratory safety regulations. |
| Neutralization | For small, uncontaminated quantities, neutralization may be an option if permitted by your institution. Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) and monitor the pH until it is between 6.0 and 8.0. | Renders the acidic compound less corrosive and potentially suitable for aqueous disposal. Caution: This process may generate heat and gas; perform in a fume hood. |
| Aqueous Disposal | If neutralization is performed and permitted, the resulting solution may be flushed down the sanitary sewer with a large volume of running water. | Dilutes the neutralized compound to minimize environmental impact. Check local regulations for permissible concentration limits. |
| Professional Disposal | For large quantities, contaminated waste, or if neutralization is not feasible or permitted, the waste must be disposed of through your institution's certified hazardous waste management service. | Ensures compliance with federal, state, and local regulations for hazardous waste disposal. |
Experimental Protocol: General Neutralization of Acidic Organic Waste
This protocol outlines a general procedure for neutralizing a small quantity of an acidic organic compound like this compound.
Materials:
-
Waste acidic organic compound
-
Dilute sodium bicarbonate solution (e.g., 5-10%)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, place the container of the acidic waste on a stir plate. Add a stir bar to the container.
-
Dilution: If the waste is concentrated, slowly dilute it with water to reduce the intensity of the neutralization reaction.
-
Neutralization: While stirring, slowly add the dilute sodium bicarbonate solution to the acidic waste. Be cautious of any gas evolution or heat generation.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Endpoint: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.
-
Disposal: If institutional and local regulations permit, the neutralized solution can be poured down the sanitary sewer with at least 20 times its volume of water. Otherwise, it should be collected as hazardous waste.
This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution and local authorities. Always prioritize safety and compliance in all laboratory operations.
Essential Safety and Operational Guide for Handling 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid (CAS No. 603097-44-5). The following guidance is based on the hazardous properties of structurally similar compounds, as a specific Safety Data Sheet (SDS) for the target compound is not publicly available. It is imperative to treat this compound with a high degree of caution.
Hazard Assessment and Analogue Data
Due to the absence of a dedicated SDS for this compound, a hazard assessment has been conducted based on available data for analogous structures, namely 1,2,3,4-tetrahydroisoquinoline and 2-(2-Oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid. Based on these analogs, it is prudent to assume that this compound may be corrosive, an irritant, and harmful if ingested or comes into contact with skin.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | CAS No. | Observed Hazards |
| 1,2,3,4-Tetrahydroisoquinoline | 91-21-4 | Causes severe skin burns and eye damage.[1] |
| 2-(2-Oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid | 933752-14-8 | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2] |
| Isoquinoline | 119-65-3 | Harmful if swallowed, toxic in contact with skin, causes skin and eye irritation.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes which may cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which may cause burns or irritation.[1][2] |
| Body Protection | A laboratory coat. | To protect against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for personnel safety and to maintain the integrity of the experiment.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in Table 2.
-
-
Handling :
-
Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use dedicated spatulas and glassware.
-
If weighing the solid, do so in a contained manner (e.g., on weighing paper within the fume hood).
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Containment :
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal Route :
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationship of safety measures.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship of safety protocols for the target compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
